molecular formula C8H6BrF3O B1290883 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene CAS No. 888327-41-1

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1290883
CAS No.: 888327-41-1
M. Wt: 255.03 g/mol
InChI Key: DMRXIXTWYWJIPR-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRXIXTWYWJIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640912
Record name 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-41-1
Record name 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
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Record name 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
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Foundational & Exploratory

Technical Guide: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, a key chemical intermediate in various research and development applications. This document outlines its chemical properties, synthesis protocols, and its role in relevant biological pathways, offering a valuable resource for professionals in the field.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the CAS Number 888327-41-1 .[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValueReference
CAS Number 888327-41-1[1][2]
Molecular Formula C₈H₆BrF₃O[1][2]
Molecular Weight 255.03 g/mol [1][2]
Physical Form Liquid
Purity Typically ≥97%
InChI Key DMRXIXTWYWJIPR-UHFFFAOYSA-N
Storage Temperature Ambient

Experimental Protocols

The following section details a standard laboratory-scale synthesis of this compound, a crucial procedure for researchers requiring this compound for their work.

Synthesis of this compound

This protocol describes the Williamson ether synthesis, a common and effective method for preparing aryl ethers.

Materials:

  • 3-Bromophenol

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis Workflow A Reactants Mixing (3-Bromophenol, K2CO3, Acetone) B Addition of Trifluoroethylating Agent A->B Stirring C Reflux B->C Heating D Workup (Filtration, Extraction) C->D Cooling E Purification (Column Chromatography) D->E Crude Product F Final Product This compound E->F Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

Application in Drug Discovery: A Hypothetical Signaling Pathway

This compound is a valuable building block in the synthesis of more complex molecules, including potential drug candidates. Its structure can be incorporated into compounds designed to interact with specific biological targets. The diagram below represents a hypothetical signaling pathway where a derivative of this compound could act as an antagonist.

G Hypothetical Drug Action Pathway cluster_cell Cell Membrane Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Drug Antagonist (Derived from 1-Bromo-3-(...)) Drug->Receptor Blocks Binding Effector Downstream Effector G_Protein->Effector Response Cellular Response Effector->Response

Caption: A potential mechanism of action for a drug candidate.

References

An In-depth Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, alongside detailed experimental protocols for its synthesis and a key application in cross-coupling reactions. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in utilizing this versatile chemical intermediate.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below, providing a quick reference for its physical and chemical characteristics.

PropertyValue
Molecular Weight 255.03 g/mol [1]
Molecular Formula C₈H₆BrF₃O[1]
CAS Number 888327-41-1[1]
Physical Form Liquid
Purity 97%
Boiling Point Not available
Density Not available
Storage Temperature Ambient Temperature

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a Suzuki coupling reaction are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an organohalide and an alcohol. In this case, 3-bromophenol is reacted with a trifluoroethylating agent to yield the target compound.

Materials:

  • 3-bromophenol

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or similar trifluoroethylating agent)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution and stir the suspension at room temperature.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure this compound.

Application in Suzuki Coupling Reaction: Synthesis of 3-(2,2,2-trifluoroethoxy)biphenyl

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound can be used as the organohalide component to synthesize various biaryl compounds.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • n-propanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a condenser and under an inert atmosphere, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and n-propanol.

  • Stir the mixture until all solids are dissolved.

  • To this solution, add palladium(II) acetate (e.g., 3 mol%), triphenylphosphine (e.g., 6 mol%), and 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (approximately 100°C) and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the mixture with ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(2,2,2-trifluoroethoxy)biphenyl.

Visualizations

The following diagrams illustrate the chemical synthesis and a key reaction workflow for this compound.

Williamson_Ether_Synthesis Reactant1 3-Bromophenol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 CF3CH2OTf Reactant2->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Product This compound Reaction->Product

Williamson Ether Synthesis of the target compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup ArylHalide This compound Reaction Heat to Reflux in n-propanol/water ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base Na2CO3 Base->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(2,2,2-trifluoroethoxy)biphenyl Purification->Product

References

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and estimated physical properties of this compound, a compound of interest in synthetic chemistry and drug discovery. Due to a lack of specific experimental data for this compound in publicly available literature, this guide also includes data for structurally similar compounds to provide valuable context and estimations. Furthermore, detailed experimental protocols for determining key physical properties are outlined to aid researchers in their laboratory work.

Core Physical Properties

This compound is a halogenated aromatic ether. Its structure, featuring a bromine atom and a trifluoroethoxy group on a benzene ring, suggests it is a liquid at room temperature with a relatively high boiling point and density.[1][2][3][4] The trifluoromethyl group is known to influence properties such as lipophilicity and metabolic stability, making this compound and its derivatives relevant in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the available and estimated physical properties for this compound. Data for the structurally related compounds 1-Bromo-3-ethoxybenzene and 1-Bromo-4-(trifluoromethoxy)benzene are provided for comparative purposes.

Physical PropertyThis compound1-Bromo-3-ethoxybenzene (Analogue)1-Bromo-4-(trifluoromethoxy)benzene (Analogue)
CAS Number 888327-41-1[1][2][3]2655-84-7[5][6]407-14-7
Molecular Formula C₈H₆BrF₃O[1][2][3]C₈H₉BrO[5][6][7]C₇H₄BrF₃O
Molecular Weight 255.03 g/mol [1][2]201.06 g/mol [5]241.01 g/mol
Physical Form LiquidLiquid[5][6]Liquid
Boiling Point Data not available206 °C (lit.)[7]80 °C / 50 mmHg (lit.)
Melting Point Data not available-22 °C (approx.)[7]Data not available
Density Data not available1.481 g/mL at 25 °C (lit.)[7]1.622 g/mL at 25 °C (lit.)
Refractive Index Data not availablen20/D 1.548 (lit.)[7]n20/D 1.461 (lit.)
Solubility Insoluble in water, soluble in organic solvents (predicted)[6][7]Insoluble in water, soluble in ether and benzene[6][7]Data not available

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (with appropriate range)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume of the liquid sample into the distillation flask, adding a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, and any excess liquid will be forced out through the capillary.

  • Thermostat the pycnometer in a water bath to a constant temperature (e.g., 25 °C).

  • Carefully wipe dry the outside of the pycnometer and weigh it again (m₂).

  • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) and repeat steps 2-4 to get the mass of the reference liquid (m₃ - m₁).

  • The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lens tissue

Procedure:

  • Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20 °C).

  • Clean the prism surfaces of the refractometer with a soft lens tissue and a suitable solvent (e.g., ethanol or acetone).

  • Place a few drops of the liquid sample onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If color fringes are observed, adjust the compensator to eliminate them.

  • Read the refractive index value from the scale.

Logical Relationships in Physical Property Determination

The following diagram illustrates the workflow for determining the key physical properties of a liquid sample.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Experimental Determination cluster_2 Measured Physical Properties Sample Liquid Sample (this compound) BoilingPointExp Boiling Point Determination (Distillation) Sample->BoilingPointExp DensityExp Density Determination (Pycnometer) Sample->DensityExp RefractiveIndexExp Refractive Index Determination (Abbe Refractometer) Sample->RefractiveIndexExp BoilingPoint Boiling Point (°C) BoilingPointExp->BoilingPoint Density Density (g/mL) DensityExp->Density RefractiveIndex Refractive Index RefractiveIndexExp->RefractiveIndex

Caption: Workflow for determining the physical properties of a liquid sample.

This guide serves as a foundational resource for researchers working with this compound. While specific experimental data for this compound remains to be published, the provided information on related compounds and detailed experimental protocols offers a solid starting point for its characterization.

References

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-bromo-3-(2,2,2-trifluoroethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details established methodologies, including the Williamson ether synthesis, Ullmann condensation, and Mitsunobu reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound predominantly involves the formation of an ether linkage between a 3-bromophenoxide and a 2,2,2-trifluoroethyl moiety. The three most common and effective methods to achieve this transformation are the Williamson ether synthesis, the Ullmann condensation, and the Mitsunobu reaction. Each pathway offers distinct advantages and requires specific experimental conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In this SN2 reaction, an alkoxide nucleophilically attacks an alkyl halide or a sulfonate ester. For the synthesis of this compound, this involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then reacts with a 2,2,2-trifluoroethylating agent.

Reaction Scheme:

Williamson_Ether_Synthesis Williamson Ether Synthesis for this compound 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide + Base Base Base Product This compound 3-Bromophenoxide->Product + 2,2,2-Trifluoroethyl Tosylate 2,2,2-Trifluoroethyl_Tosylate 2,2,2-Trifluoroethyl p-toluenesulfonate Tosyl_Salt Tosyl Salt (Byproduct)

Figure 1: Williamson Ether Synthesis Pathway.

Experimental Protocol:

A representative procedure for a similar transformation involves the following steps.[1]

  • Deprotonation: To a solution of 3-bromophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium 3-bromophenoxide.

  • Etherification: 2,2,2-Trifluoroethyl p-toluenesulfonate (1.2 eq) is then added to the reaction mixture.[1] The mixture is heated to 80-100 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Material 3-Bromophenol-
Reagents Sodium Hydride, 2,2,2-Trifluoroethyl p-toluenesulfonate[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 0 °C to 100 °C[1]
Reaction Time 12-24 hours[1]
Typical Yield 70-90% (based on similar reactions)-
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol. This method can be particularly useful when the SN2 pathway of the Williamson ether synthesis is not favorable. The reaction typically requires a copper catalyst, a base, and a high-boiling point solvent.

Reaction Scheme:

Ullmann_Condensation Ullmann Condensation for this compound 3-Bromophenol 3-Bromophenol Product This compound 3-Bromophenol->Product 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->Product Copper_Catalyst Copper Catalyst (e.g., CuI) Copper_Catalyst->Product Base Base Base->Product Byproducts Byproducts

Figure 2: Ullmann Condensation Pathway.

Experimental Protocol:

A general procedure for the Ullmann ether synthesis is as follows.[2]

  • Reaction Setup: A mixture of 3-bromophenol (1.0 eq), 2,2,2-trifluoroethanol (1.5 eq), a copper(I) salt such as copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq) are combined in a high-boiling aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 120-150 °C) for 24-48 hours under an inert atmosphere. The progress of the reaction is monitored by TLC or GC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Materials 3-Bromophenol, 2,2,2-Trifluoroethanol-
Catalyst Copper(I) Iodide (CuI)[2]
Base Potassium Carbonate (K₂CO₃)[2]
Solvent DMF or 1,4-Dioxane[2]
Temperature 120-150 °C[2]
Reaction Time 24-48 hours[2]
Typical Yield 60-80% (based on similar reactions)-
Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and mild alternative for the formation of ethers, particularly when other methods fail.[3][4] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.

Reaction Scheme:

Mitsunobu_Reaction Mitsunobu Reaction for this compound 3-Bromophenol 3-Bromophenol Product This compound 3-Bromophenol->Product 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->Product PPh3 Triphenylphosphine (PPh₃) PPh3->Product DEAD_DIAD DEAD or DIAD DEAD_DIAD->Product Byproducts Triphenylphosphine oxide + Hydrazine dicarboxylate Product->Byproducts

Figure 3: Mitsunobu Reaction Pathway.

Experimental Protocol:

A general procedure for the Mitsunobu reaction is as follows.[5]

  • Reaction Setup: To a solution of 3-bromophenol (1.0 eq), 2,2,2-trifluoroethanol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C under an inert atmosphere, is added DEAD or DIAD (1.5 eq) dropwise.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography to separate the desired product from the triphenylphosphine oxide and the reduced hydrazine dicarboxylate byproducts.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Materials 3-Bromophenol, 2,2,2-Trifluoroethanol-
Reagents Triphenylphosphine (PPh₃), DEAD or DIAD[5]
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)[5]
Temperature 0 °C to Room Temperature[5]
Reaction Time 12-24 hours[5]
Typical Yield 60-85% (based on similar reactions)-

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Williamson ether synthesis represents a robust and high-yielding approach, particularly when a reactive trifluoroethylating agent is employed. The Ullmann condensation offers a valuable alternative, especially for large-scale synthesis, despite requiring harsher conditions. The Mitsunobu reaction provides a mild and efficient option, suitable for substrates that may be sensitive to the conditions of the other methods. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and the specific requirements of the research or development project. This guide provides the necessary foundational information for scientists and researchers to select and implement the most appropriate pathway for their needs.

References

Spectroscopic Profile of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted and expected spectral data for the compound 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to facilitate laboratory investigation.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2m2HAr-H
~7.1 - 6.9m2HAr-H
~4.4q2H-OCH₂CF₃

Note: The aromatic protons (Ar-H) are expected to show complex splitting patterns (m, multiplet) due to meta- and ortho-couplings. The methylene protons (-OCH₂CF₃) are anticipated to appear as a quartet (q) due to coupling with the three fluorine atoms of the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~158Ar-C-O
~131Ar-C-Br
~130Ar-CH
~124 (q)-CF₃
~123Ar-CH
~118Ar-CH
~116Ar-CH
~67 (q)-OCH₂-

Note: The carbon of the trifluoromethyl group (-CF₃) and the adjacent methylene carbon (-OCH₂-) are expected to show as quartets (q) in the proton-coupled ¹³C NMR spectrum due to carbon-fluorine coupling.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1585Medium-StrongAromatic C=C stretch
1500-1400Medium-StrongAromatic C=C stretch
1280-1200StrongC-O-C stretch (aryl ether)
1150-1085StrongC-F stretch
1000-700StrongC-Br stretch & Aromatic C-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
254/256~1:1[M]⁺ (Molecular ion peak with bromine isotopes)
173Variable[M - OCH₂CF₃]⁺
155/157Variable[M - CF₃CH₂O - H]⁺
83Variable[CF₃CH₂]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS and often result in a more prominent molecular ion peak.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The isotopic distribution for bromine should be clearly visible.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_processing Data Processing & Analysis nmr->data_processing ir->data_processing ms->data_processing structure_confirm Structure Confirmation data_processing->structure_confirm structure_confirm->synthesis Feedback for Optimization

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

This guide provides a comprehensive overview of the material safety data, handling procedures, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes information from structurally related molecules to provide a robust safety and handling framework.

Compound Identification and Properties

This compound is a halogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a bromine atom and a trifluoroethoxy group at the meta position. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

Table 1: Physicochemical Data of this compound and Related Compounds

Property1-Bromo-3-(trifluoromethoxy)benzene1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
CAS Number 2252-44-0[1]105529-58-6[2][3]
Molecular Formula C7H4BrF3O[1]C7H3BrF4O[2]
Molecular Weight 241.01 g/mol [1]259 g/mol [2]
Appearance Colorless liquid[1]Data not available
Melting Point Data not available-55.5 °C[3]
Boiling Point Data not availableData not available
Density Data not available1.708 - 1.712 g/cm³ (at 20 °C)[3]
Flash Point Data not available69 °C[3]
Solubility Insoluble in water[1]0.0288 g/l[3]

Safety and Hazard Information

Based on data from analogous compounds, this compound should be handled with care, assuming it may be a combustible liquid that can cause skin, eye, and respiratory irritation.

Table 2: GHS Hazard Statements for Structurally Similar Compounds

Hazard StatementDescriptionCompound Source
H227Combustible liquid[1]1-Bromo-3-(trifluoromethoxy)benzene[1]
H315Causes skin irritation[1][2][3]1-Bromo-3-(trifluoromethoxy)benzene[1], 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2][3]
H319Causes serious eye irritation[1]1-Bromo-3-(trifluoromethoxy)benzene[1]
H332Harmful if inhaled[2][3]1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2][3]
H335May cause respiratory irritation[1]1-Bromo-3-(trifluoromethoxy)benzene[1]
H410Very toxic to aquatic life with long lasting effects[2][3]1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2][3]

Table 3: Toxicological Data for a Related Compound

TestSpeciesRouteValueCompound
LD50RatOral> 2000 mg/kg[3]1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[3]
Emergency and First Aid Procedures:
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Get medical attention.

GHS_Handling_Procedures cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment cluster_first_aid First Aid Measures H227 Combustible Liquid Ventilation Fume Hood H227->Ventilation H315 Skin Irritation Gloves Chemical Resistant Gloves H315->Gloves Coat Lab Coat H315->Coat Skin Wash Skin (15 min) H315->Skin H319 Eye Irritation Goggles Safety Goggles H319->Goggles H319->Coat Eyes Rinse Eyes (15 min) H319->Eyes H335 Respiratory Irritation H335->Coat H335->Ventilation Inhalation Move to Fresh Air H335->Inhalation Ingestion Seek Medical Attention Suzuki_Coupling_Workflow start Start: Assemble Reactants reagents Add: - this compound - Phenylboronic acid - Pd(OAc)2 & PPh3 - K2CO3 start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent reaction Heat and Stir (90 °C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Cool to RT - Quench with Water monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end End: Isolated Product purification->end

References

A Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its relevance in research and development.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. These suppliers offer the compound in various quantities with purities suitable for most research applications.

Table 1: Commercial Suppliers and Product Specifications

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
Sigma-Aldrich (Apollo Scientific) APO45583785697%888327-41-1C₈H₆BrF₃O255.03Liquid
Amerigo Scientific N/AN/A888327-41-1C₈H₆BrF₃O255.03N/A
Appchem AK00073N/A888327-41-1C₈H₆BrF₃O255.0318N/A
Wuhan Chemwish Technology Co., Ltd. N/AN/A888327-41-1C₈H₆BrF₃ON/AN/A
BLDpharm BD00778857N/A888327-41-1C₈H₆BrF₃ON/AN/A

Note: "N/A" indicates that the information was not specified on the supplier's public product page. Researchers should request a Certificate of Analysis for lot-specific data.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for proper handling, storage, and use in experimental settings.

Table 2: Physicochemical and Safety Properties

PropertyValueSource
CAS Number 888327-41-1[1][2][3]
MDL Number MFCD09027280[2][4]
Molecular Formula C₈H₆BrF₃O[1][2][4]
Molecular Weight 255.03[2][4]
Purity 97%[3]
Physical Form Liquid[3]
Storage Temperature Ambient[3]
InChI Key DMRXIXTWYWJIPR-UHFFFAOYSA-N[3]
SMILES FC(COC1=CC(Br)=CC=C1)(F)F[2]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P271, P280[3]

Synthesis Methodology: Williamson Ether Synthesis

While specific proprietary synthesis methods may be used by commercial suppliers, a highly plausible and widely applicable method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from a primary alkyl electrophile.

Plausible Reaction Scheme

The synthesis proceeds by reacting 3-bromophenol with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, in the presence of a base.

Caption: Plausible synthesis of the target compound via Williamson ether synthesis.

Detailed Experimental Protocol

The following is a generalized, detailed protocol for the synthesis of this compound based on standard Williamson ether synthesis procedures.

Materials:

  • 3-Bromophenol (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq) and anhydrous DMF. Stir the mixture until the phenol is completely dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Role in Research and Drug Development

Halogenated and fluoroalkoxy-substituted benzene rings are critical building blocks in medicinal chemistry. The trifluoroethoxy group (-OCH₂CF₃) can significantly alter a molecule's physicochemical properties, including:

  • Lipophilicity: Enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets.

The bromo-substituent on the aromatic ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. This makes this compound a valuable intermediate for constructing novel pharmaceutical agents and functional materials.

Workflow for Procurement and Quality Control

The procurement and subsequent quality control of specialized chemical reagents like this compound are critical for ensuring the reliability and reproducibility of research data.

G start_end start_end process process decision decision io io fail fail start Start: Identify Need select Select Supplier start->select quote Request Quote & CoA/SDS select->quote evaluate Evaluate CoA & Price quote->evaluate approve Approved? evaluate->approve po Generate Purchase Order approve->po Yes reject_s Select New Supplier approve->reject_s No receive Receive Shipment po->receive inspect Inspect & Log receive->inspect qc Perform QC Tests (e.g., NMR, GC-MS) inspect->qc pass Pass QC? qc->pass inventory Add to Inventory & Release for Use pass->inventory Yes reject_b Contact Supplier/ Return Shipment pass->reject_b No end End inventory->end reject_s->select reject_b->select

Caption: Standard workflow for the procurement and quality control of a research chemical.

References

The Pivotal Role of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine-containing moieties and the versatile reactivity of aryl halides are cornerstones of contemporary drug discovery. 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene emerges as a valuable, albeit specialized, building block in the medicinal chemist's toolkit. This technical guide delineates the anticipated role of this reagent, exploring its synthetic utility, the physicochemical and pharmacological advantages conferred by its unique structural features, and its potential applications in the generation of novel therapeutic agents. While specific, publicly available data on the direct use of this compound in advanced drug candidates is limited, this paper extrapolates its potential from the well-established principles of medicinal chemistry and the known applications of its close structural analogs.

Introduction: The Strategic Importance of Fluorination and Aryl Halides in Drug Design

The development of novel pharmaceuticals is a relentless pursuit of enhanced efficacy, improved pharmacokinetic profiles, and minimized off-target effects. Chemical intermediates that bestow unique properties upon drug candidates are therefore of paramount importance. Halogenated aromatic compounds, in particular, have proven to be invaluable scaffolds and building blocks.

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a key bioisostere for various functional groups. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. By strategically introducing this group, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, leading to more potent and effective therapeutics.

Concurrently, the bromo substituent on the aromatic ring serves as a versatile synthetic handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations are fundamental in modern organic synthesis, enabling the efficient construction of complex molecular architectures from readily available starting materials.

Physicochemical Properties and Anticipated Pharmacological Impact

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison to related molecules.

PropertyAnticipated Value/CharacteristicImpact on Drug Discovery
Molecular Formula C₈H₆BrF₃O-
Molecular Weight 255.03 g/mol Adherence to Lipinski's Rule of Five
Lipophilicity (LogP) HighEnhanced membrane permeability and potential for improved oral bioavailability. May also increase binding to hydrophobic pockets of target proteins.
Metabolic Stability HighThe C-F bonds in the trifluoroethoxy group are highly resistant to metabolic cleavage by cytochrome P450 enzymes, potentially leading to a longer in vivo half-life of the drug.
Dipole Moment SignificantThe electron-withdrawing nature of the trifluoroethoxy group can modulate the electronics of the aromatic ring, influencing pKa and interactions with polar residues in a binding site.
Reactivity Versatile Aryl BromideThe C-Br bond is amenable to a wide range of C-C and C-N bond-forming cross-coupling reactions, providing a key point for molecular elaboration.

Synthetic Utility in Medicinal Chemistry

The primary role of this compound in medicinal chemistry is as a key building block for the synthesis of more complex molecules. Its utility is centered around the reactivity of the aryl bromide in cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative example based on established methodologies for similar aryl bromides and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Add the degassed solvent(s) to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If water was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and separate the layers. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The workflow for such a synthetic transformation can be visualized as follows:

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Biaryl Product (e.g., Kinase Inhibitor Scaffold) C->D C-C Bond Formation E Further Functionalization D->E F Final Drug Candidate E->F

Synthetic workflow for utilizing this compound.

Application in Drug Discovery: A Focus on Kinase Inhibitors

While direct examples are scarce, the 3-(2,2,2-trifluoroethoxy)phenyl motif is a valuable component in the design of various therapeutic agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The biaryl scaffolds readily synthesized from this compound can serve as the core of these inhibitors. The trifluoroethoxy group can project into hydrophobic regions of the ATP-binding site, enhancing binding affinity and selectivity.

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. A hypothetical inhibitor derived from our building block could function at the level of the RTK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylation Cascade Ligand Growth Factor Ligand->RTK Binding & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->RTK Inhibition Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, etc. Gene->Proliferation

Simplified RTK signaling pathway and point of inhibition.

Conclusion and Future Perspectives

This compound represents a synthetically versatile and pharmacologically relevant building block for modern drug discovery. The combination of a reactive aryl bromide handle with the beneficial properties of the trifluoroethoxy group makes it an attractive starting material for the synthesis of novel therapeutic agents. While its application is not yet widely documented in peer-reviewed literature, its potential for the development of next-generation kinase inhibitors and other targeted therapies is significant. As the demand for drug candidates with improved ADME properties continues to grow, it is anticipated that the use of specialized fluorinated intermediates like this compound will become more prevalent in both academic and industrial research. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

The Ascendancy of Trifluoroethoxylated Aromatic Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth exploration of the synthesis, properties, and applications of trifluoroethoxylated aromatic compounds, offering critical insights for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a particularly valuable substituent for aromatic systems. This technical guide provides a comprehensive overview of trifluoroethoxylated aromatic compounds, detailing their synthesis, unique physicochemical properties, and burgeoning applications in drug discovery and development.

Core Physicochemical Properties and Their Impact on Drug Design

The trifluoroethoxy group imparts a unique combination of electronic and steric properties that can significantly influence a molecule's behavior in biological systems.[1] Its strong electron-withdrawing nature can modulate the pKa of neighboring functional groups, thereby affecting receptor binding interactions.[1][2]

One of the most significant contributions of the trifluoroethoxy group is its profound impact on lipophilicity.[1][2] The high electronegativity of the fluorine atoms renders the C-F bonds strong and non-polar, leading to a substantial increase in the molecule's fat-solubility.[1] This enhanced lipophilicity can improve a drug's ability to permeate biological membranes, a critical factor for oral absorption and distribution to target tissues.[1][2]

Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, making molecules containing trifluoroethoxy groups more resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This increased metabolic stability often translates to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[1]

A comparative analysis of the physicochemical properties of common functional groups used in drug design is presented in Table 1.

Functional GroupHansch Lipophilicity Parameter (π)Electronic EffectMetabolic Stability
Methoxy (-OCH₃)-0.02Electron-donatingProne to O-dealkylation
Trifluoromethoxy (-OCF₃) +1.04 Strongly electron-withdrawing High
Trifluoromethyl (-CF₃)+0.88Strongly electron-withdrawingHigh
Chlorine (-Cl)+0.71Electron-withdrawingModerate

Table 1: Comparative physicochemical properties of selected functional groups. The trifluoromethoxy group, a close analog to the trifluoroethoxy group, exhibits high lipophilicity and metabolic stability, making it a valuable moiety in drug design.[2][3]

Synthetic Strategies for the Introduction of the Trifluoroethoxy Group

The synthesis of trifluoroethoxylated aromatic compounds has been a significant area of research, with several methodologies developed to efficiently introduce the -OCH₂CF₃ moiety. These can be broadly categorized into nucleophilic, electrophilic, and radical approaches.

Nucleophilic Trifluoroethoxylation

A common strategy involves the reaction of an activated aromatic substrate, such as an aryl halide or triflate, with a trifluoroethoxide source.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNA_r_)

  • Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide or triflate (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Trifluoroethoxide: Add potassium or sodium 2,2,2-trifluoroethoxide (1.1-2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Photocatalytic C-H Trifluoroethoxylation

Recent advancements have led to the development of photocatalytic methods for the direct C-H trifluoroethoxylation of arenes and heteroarenes.[4] These methods offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials.

Experimental Protocol: Visible-Light Mediated Trifluoroethoxylation of Arenes

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the aromatic substrate (1.0 equiv), a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye), and a trifluoroethoxylation reagent in a suitable solvent.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

The logical workflow for selecting a synthetic strategy is outlined in the diagram below.

G Synthetic Strategy Selection for Trifluoroethoxylation start Define Target Trifluoroethoxylated Aromatic Compound substrate_availability Assess Availability of Starting Materials start->substrate_availability functional_group_tolerance Evaluate Functional Group Tolerance substrate_availability->functional_group_tolerance Substrate Available snar Nucleophilic Aromatic Substitution (SNA_r_) substrate_availability->snar Aryl Halide/Triflate Available buchwald Buchwald-Hartwig Cross-Coupling substrate_availability->buchwald Aryl Halide/Triflate Available photoredox Photoredox C-H Functionalization substrate_availability->photoredox Unfunctionalized Arene Available scalability Consider Scalability Requirements functional_group_tolerance->scalability functional_group_tolerance->snar Robust Functional Groups functional_group_tolerance->buchwald Wide Tolerance functional_group_tolerance->photoredox Mild Conditions, Broad Tolerance scalability->snar Often Scalable scalability->buchwald Scalable scalability->photoredox Potentially Scalable end Optimized Synthesis snar->end buchwald->end photoredox->end

Caption: A decision-making flowchart for selecting an appropriate synthetic methodology for trifluoroethoxylation.

The Role in Drug Discovery and Development

The unique properties conferred by the trifluoroethoxy group have been leveraged in the design of numerous drug candidates across various therapeutic areas.

Enhancing Bioavailability and Pharmacokinetics

The increased lipophilicity and metabolic stability associated with trifluoroethoxylation directly contribute to improved pharmacokinetic profiles.[1][2] Enhanced membrane permeability can lead to better oral absorption, while resistance to metabolism can prolong the drug's circulation time, allowing for less frequent dosing.[1]

Modulating Receptor Binding

The strong electron-withdrawing nature of the trifluoroethoxy group can alter the electronic properties of the aromatic ring, which can fine-tune the binding affinity of a drug candidate for its biological target.[3] This can lead to increased potency and selectivity.

The general workflow for incorporating trifluoroethoxylated aromatic compounds into a drug discovery program is illustrated below.

G Drug Discovery Workflow with Trifluoroethoxylated Compounds target_id Target Identification and Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead incorporation Incorporate Trifluoroethoxy Group to Modulate Properties hit_to_lead->incorporation lead_opt Lead Optimization preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical incorporation->lead_opt

Caption: A simplified workflow illustrating the integration of trifluoroethoxylation in drug discovery.

Future Perspectives

The development of more efficient and selective methods for the synthesis of trifluoroethoxylated aromatic compounds will continue to be a major focus of research.[5] The application of these motifs is expected to expand beyond traditional small molecule drugs to areas such as positron emission tomography (PET) imaging and the development of novel agrochemicals.[6] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, trifluoroethoxylated aromatic compounds are poised to play an increasingly important role in the future of medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene, a versatile building block in medicinal chemistry and materials science. The presence of the trifluoroethoxy group can significantly influence the electronic properties of the molecule and, consequently, its reactivity in palladium-catalyzed cross-coupling reactions. The synthesis of biaryl compounds containing the 3-(2,2,2-trifluoroethoxy)phenyl motif is of particular interest for the development of novel pharmaceuticals and functional materials. While specific reaction yields for this substrate are not widely reported in publicly available literature, this document provides a generalized protocol and representative conditions based on established methodologies for similar aryl bromides.

Properties of this compound

PropertyValue
CAS Number 888327-41-1
Molecular Formula C₈H₆BrF₃O
Molecular Weight 255.03 g/mol
Physical Form Liquid
Purity Typically ≥97%

Data Presentation: Representative Suzuki Coupling Conditions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield Range (%)
1Phenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃ (2)Toluene/H₂O (4:1)90-10012-2470-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane80-1008-1675-98
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF100-12012-1860-90
4Thiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)THF/H₂O (3:1)801265-92

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Anhydrous and degassed solvent (e.g., Toluene/Water mixture)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Pd Catalyst & Base C Purge with Inert Gas (Ar or N2) A->C 1. B Add Degassed Solvent D Heat and Stir B->D C->B 2. E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temp. E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in the pharmaceutical and materials science industries due to its wide substrate scope and tolerance of various functional groups.[1][2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, an electron-deficient aryl halide. The presence of the electron-withdrawing trifluoroethoxy group can influence the reactivity of the aryl bromide, making the careful selection of reaction conditions essential for achieving high yields.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[3][4] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][4]

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Data Presentation: Representative Reaction Conditions

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-BromobenzonitrileBenzamideXantPhos Pd G3 (5)-DBU (2)MeCN/PhMe14085[5][6]
4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10095[2]
BromobenzeneDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBu (2.2)TolueneReflux65[7]
BromobenzeneCarbazole-TrixiePhost-BuOLiToluene->95[8]

Experimental Protocol: General Procedure

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[4][9]

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[3]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[10]

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%) under an inert atmosphere.

  • Addition of Reagents: Add this compound (1.0 equiv) and the base (e.g., 1.2-2.0 equiv).

  • Solvent and Amine Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add the anhydrous solvent, followed by the amine (1.0-1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Visualizations

Buchwald_Hartwig_Amination_Workflow start Start setup Reaction Setup: - Add Pd Source & Ligand - Inert Atmosphere start->setup reagents Add Reagents: - Aryl Bromide - Base setup->reagents solvent_amine Add Solvent & Amine reagents->solvent_amine reaction Heat & Stir (80-120 °C) solvent_amine->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench - Extract - Dry monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product Final Product: N-Aryl Amine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex Ar-Br oa_label Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L_n pd_complex->amido_complex + R'R''NH, - HBr (Base) deprotonation_label Amine Coordination & Deprotonation amido_complex->pd0 Ar-NR'R'' re_label Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethoxy group. The trifluoroethoxy moiety can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable substituent in the design of novel pharmaceuticals and functional materials.

The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While specific yield data for this compound is not extensively available in the public domain, the provided protocols are based on established methods for analogous aryl bromides and serve as a robust starting point for reaction optimization.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for the palladium-catalyzed cross-coupling of this compound involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction mixture is typically heated under an inert atmosphere until the starting material is consumed. Subsequent workup and purification yield the desired cross-coupled product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Coupling Partner Pd Catalyst & Ligand Base Solvent Anhydrous Solvent Inert_Atmosphere Inert Atmosphere (Ar or N2) Heating Heating with Stirring Inert_Atmosphere->Heating Combine & Mix Monitoring Reaction Monitoring (TLC/GC/LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-(2,2,2-Trifluoroethoxy)biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[1] This reaction couples this compound with various arylboronic acids or esters.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃Toluene/EtOH/H₂O80-10012-2485-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001280-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901675-85

Note: Yields are representative for similar aryl bromides and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(2,2,2-trifluoroethoxy)biphenyl derivative.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Biaryl BOH3X B(OH)2X Transmetalation->BOH3X RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-(2,2,2-trifluoroethoxy)aniline Derivatives

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, enabling the synthesis of a wide range of arylamines.[2][3] This reaction is particularly useful for coupling this compound with primary or secondary amines.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene100-11012-2490-98
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001885-95
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF801680-90

Note: Yields are representative for similar aryl bromides and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.). Add this compound (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Outside the glovebox, add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe under an argon atmosphere.

  • Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-aryl-3-(2,2,2-trifluoroethoxy)aniline derivative.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Amine [Ar-Pd(II)(NHR'R'')(L2)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 ArAmine Ar-NR'R'' RedElim->ArAmine ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation BaseHBr [Base-H]+Br-

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Synthesis of 3-(2,2,2-Trifluoroethoxy)phenylalkyne Derivatives

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[2]

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT-506-1285-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene60880-90
31-HexynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃1,4-Dioxane801670-85

Note: Yields are representative for similar aryl bromides and may vary for this compound.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

  • Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 3-(2,2,2-trifluoroethoxy)phenylalkyne derivative.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_Alkynyl CuBr CuBr Transmetalation->CuBr  PdBr2 RedElim Reductive Elimination RedElim->Pd0 ArAlkyne Ar-C≡CR RedElim->ArAlkyne ArBr Ar-Br ArBr->OxAdd Alkyne_Coord Alkyne Coordination Cu_Alkyne [Cu-C≡CR] Alkyne_Coord->Cu_Alkyne BaseHBr [Base-H]+Br- Alkyne_Coord->BaseHBr Cu_Alkyne->Transmetalation Alkyne H-C≡CR Alkyne->Alkyne_Coord Base Base Base->Alkyne_Coord

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoroethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Williamson ether synthesis and the Mitsunobu reaction, which are common and effective methods for the formation of aryl ethers.

Synthetic Pathways

Two primary synthetic routes are detailed below. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 3-Bromophenol 3-Bromophenol Williamson Williamson Ether Synthesis 3-Bromophenol->Williamson Mitsunobu Mitsunobu Reaction 3-Bromophenol->Mitsunobu TFE_Electrophile 2,2,2-Trifluoroethyl Electrophile TFE_Electrophile->Williamson TFE_Alcohol 2,2,2-Trifluoroethanol TFE_Alcohol->Mitsunobu Target This compound Williamson->Target Mitsunobu->Target

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This method involves the reaction of 3-bromophenol with a suitable 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or triflate, in the presence of a base.

Diagram: Williamson Ether Synthesis Workflow

WilliamsonWorkflow Start Start Step1 Dissolve 3-bromophenol and base in solvent Start->Step1 Step2 Add 2,2,2-trifluoroethyl electrophile Step1->Step2 Step3 Heat reaction mixture Step2->Step3 Step4 Monitor reaction by TLC/GC-MS Step3->Step4 Step5 Aqueous workup Step4->Step5 Step6 Purification by chromatography or distillation Step5->Step6 End End Product Step6->End

Caption: Step-by-step workflow for the Williamson ether synthesis.

Materials and Reagents:

Reagent/MaterialSupplierPurity
3-BromophenolSigma-Aldrich98%
2,2,2-Trifluoroethyl p-toluenesulfonateCombi-Blocks98%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)VWRAnhydrous
Diethyl etherSigma-AldrichAnhydrous
Saturated aqueous NH₄ClIn-house preparation-
Brine (Saturated NaCl solution)In-house preparation-
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics-

Procedure:

  • To a stirred solution of 3-bromophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl p-toluenesulfonate (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound.

Quantitative Data (Representative):

ParameterValue
Scale10 mmol
3-Bromophenol1.73 g
2,2,2-Trifluoroethyl p-toluenesulfonate3.05 g
Potassium Carbonate2.07 g
DMF50 mL
Reaction Temperature90 °C
Reaction Time6 hours
Typical Yield 75-85%
Protocol 2: Mitsunobu Reaction

Diagram: Mitsunobu Reaction Logical Flow

MitsunobuFlow Input1 3-Bromophenol Process Mitsunobu Reaction (THF, 0°C to RT) Input1->Process Input2 2,2,2-Trifluoroethanol Input2->Process Input3 PPh₃ Input3->Process Input4 DIAD/DEAD Input4->Process Output This compound Process->Output Byproduct1 Triphenylphosphine oxide Process->Byproduct1 Byproduct2 Hydrazine dicarboxylate Process->Byproduct2

Caption: Inputs and outputs of the Mitsunobu reaction for synthesis.

Materials and Reagents:

Reagent/MaterialSupplierPurity
3-BromophenolSigma-Aldrich98%
2,2,2-TrifluoroethanolOakwood Chemical99%
Triphenylphosphine (PPh₃)Strem Chemicals99%
Diisopropyl azodicarboxylate (DIAD)Acros Organics94%
Tetrahydrofuran (THF)EMD MilliporeAnhydrous
Ethyl acetateFisher ScientificACS Grade
HexaneVWRACS Grade
Brine (Saturated NaCl solution)In-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄)J.T. Baker-

Procedure:

  • To a solution of 3-bromophenol (1.0 eq.), 2,2,2-trifluoroethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data (Representative):

ParameterValue
Scale5 mmol
3-Bromophenol0.865 g
2,2,2-Trifluoroethanol0.600 g (0.45 mL)
Triphenylphosphine1.97 g
DIAD1.52 g (1.55 mL)
THF25 mL
Reaction Temperature0 °C to RT
Reaction Time16 hours
Typical Yield 60-75%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Bromophenol is corrosive and toxic; handle with care.

  • DIAD and DEAD are potentially explosive and should be handled with caution.

  • Anhydrous solvents are flammable and moisture-sensitive.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the aromatic protons and the methylene protons of the trifluoroethoxy group.

  • ¹³C NMR: Expected signals for the aromatic carbons and the carbons of the trifluoroethoxy group, including the characteristic quartet for the CF₃ carbon.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms.

  • Mass Spectrometry (GC-MS or LC-MS): A molecular ion peak corresponding to the calculated mass of C₈H₆BrF₃O.

  • Purity: Assessed by GC or HPLC analysis.

Conclusion

The protocols described provide reliable methods for the synthesis of this compound. The Williamson ether synthesis is generally higher yielding and uses less expensive reagents, but requires the preparation or purchase of a trifluoroethyl electrophile. The Mitsunobu reaction offers a convenient alternative that utilizes the readily available 2,2,2-trifluoroethanol, though purification can be more challenging due to the byproducts. The choice of method will depend on the specific needs and resources of the research laboratory.

Application Notes and Protocols for 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a versatile building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures for drug discovery. The presence of a bromine atom at the meta-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. The 2,2,2-trifluoroethoxy group imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This combination of a reactive center and a desirable functional group makes this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel openers.

Key Synthetic Applications

This building block is predominantly utilized in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the synthesis of alkynyl derivatives.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed in these key transformations.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester. This reaction is fundamental in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.

  • Protocol: Synthesis of 3-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]

    To a reaction vessel containing 5-bromo-2-chlorofuro[3,2-b]pyridine (1.0 eq), is added (3-(2,2,2-trifluoroethoxy)phenyl)boronic acid (1.2 eq), cesium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 eq). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous 1,4-dioxane and water (4:1) are added, and the mixture is heated to 90 °C for 1 hour.[1] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals, including kinase inhibitors and GPCR modulators. This reaction couples an aryl halide with a primary or secondary amine.

  • Protocol: General Procedure for the Synthesis of N-Aryl-3-(2,2,2-trifluoroethoxy)aniline Derivatives

    In a glovebox, a vial is charged with this compound (1.0 eq), the desired aryl or heteroaryl amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as sodium tert-butoxide (1.4 eq). The vial is sealed, and anhydrous toluene or dioxane is added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired N-aryl-3-(2,2,2-trifluoroethoxy)aniline derivative.

3. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which can serve as key intermediates in the preparation of various biologically active molecules.

  • Protocol: General Procedure for the Synthesis of 1-(Alk-1-yn-1-yl)-3-(2,2,2-trifluoroethoxy)benzene Derivatives

    To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, is added a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%). A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction mixture is stirred at room temperature to 60 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the key cross-coupling reactions using this compound or its corresponding boronic acid.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura5-bromo-2-chlorofuro[3,2-b]pyridinePd(dppf)Cl₂Cs₂CO₃Dioxane/Water9098[1]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Application in the Synthesis of Bioactive Molecules: KCNQ (Kv7) Potassium Channel Openers

Derivatives of this compound are valuable intermediates in the synthesis of modulators of KCNQ (Kv7) voltage-gated potassium channels. These channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in neurological disorders such as epilepsy and chronic pain.

Signaling Pathway

KCNQ channels are responsible for the M-current, a non-inactivating potassium current that plays a critical role in stabilizing the membrane potential of neurons. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability.

KCNQ_Signaling cluster_membrane Cell Membrane cluster_intracellular KCNQ KCNQ (Kv7) Channel PIP2 PIP₂ K_out K⁺ KCNQ->K_out K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Increased K⁺ Conductance K_in K⁺ Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Reduced_Excitability->Therapeutic_Effect Modulator KCNQ Channel Opener (Derived from Building Block) Modulator->KCNQ Positive Allosteric Modulation

KCNQ (Kv7) channel modulation by a synthetic opener.
Experimental Workflow

The synthesis of KCNQ channel openers often involves a multi-step sequence where the 3-(2,2,2-trifluoroethoxy)phenyl moiety is a key component.

Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Modification Further Chemical Modifications Intermediate->Modification Final_Product KCNQ Channel Opener Modification->Final_Product

Synthetic workflow for KCNQ channel openers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in key cross-coupling reactions, combined with the beneficial properties conferred by the trifluoroethoxy group, makes it a strategic choice for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in their drug discovery programs, particularly in the development of novel therapeutics targeting kinases, GPCRs, and ion channels.

References

Synthesis of Novel Heterocycles Utilizing 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds. The presence of the 3-(2,2,2-trifluoroethoxy)phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable feature in drug design. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and representative novel heterocycles using this compound as a starting material. The methodologies described herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Application Note 1: Synthesis of Key Intermediates

To effectively utilize this compound in the synthesis of diverse heterocyclic scaffolds, it is often advantageous to first convert it into more versatile intermediates, such as the corresponding boronic acid or aniline.

Synthesis of 3-(2,2,2-trifluoroethoxy)phenylboronic acid

This intermediate is crucial for introducing the 3-(2,2,2-trifluoroethoxy)phenyl group via Suzuki-Miyaura cross-coupling reactions with various heterocyclic halides.

A This compound B 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. HCl (aq) A->B Lithiation-Borylation C 3-(2,2,2-Trifluoroethoxy)phenylboronic acid B->C Hydrolysis

Fig. 1: Synthesis of 3-(2,2,2-trifluoroethoxy)phenylboronic acid.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 2 M aqueous HCl and stir for 1 hour.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ReactantMolar Equiv.Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
This compound1.0n-BuLi, B(OiPr)₃THF-78 to RT12~75-85
Synthesis of 3-(2,2,2-trifluoroethoxy)aniline

This aniline derivative is a key precursor for constructing nitrogen-containing heterocycles through condensation reactions or Buchwald-Hartwig amination.

A This compound B NaNH₂, Pd(dba)₂, BINAP, Toluene A->B Buchwald-Hartwig Amination C 3-(2,2,2-Trifluoroethoxy)aniline B->C Product

Fig. 2: Synthesis of 3-(2,2,2-trifluoroethoxy)aniline.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and sodium amide (1.5 eq) in toluene, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.03 eq).

  • Degas the mixture and heat to 100 °C under an inert atmosphere for 12-18 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ReactantMolar Equiv.Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
This compound1.0NaNH₂, Pd₂(dba)₂, BINAPToluene10012-18~70-80

Application Note 2: Synthesis of Novel Heterocycles

The following protocols describe the synthesis of representative heterocyclic systems using the intermediates derived from this compound.

Synthesis of a 3-(2,2,2-Trifluoroethoxy)phenyl-substituted Pyridine via Suzuki-Miyaura Coupling

This protocol outlines the coupling of 3-(2,2,2-trifluoroethoxy)phenylboronic acid with a bromopyridine derivative.

A 3-(2,2,2-Trifluoroethoxy)phenylboronic acid C Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O A->C B 2-Bromopyridine B->C D 2-[3-(2,2,2-Trifluoroethoxy)phenyl]pyridine C->D Suzuki Coupling

Fig. 3: Suzuki-Miyaura coupling for pyridine synthesis.

Experimental Protocol:

  • In a reaction vessel, combine 3-(2,2,2-trifluoroethoxy)phenylboronic acid (1.2 eq), 2-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (4:1).

  • Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Aryl Boronic AcidHeterocyclic HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-(2,2,2-Trifluoroethoxy)phenylboronic acid2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95
Synthesis of a 1-[3-(2,2,2-Trifluoroethoxy)phenyl]-substituted Pyrazole via Buchwald-Hartwig Amination

This protocol demonstrates the N-arylation of pyrazole with this compound.

A This compound C Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane A->C B Pyrazole B->C D 1-[3-(2,2,2-Trifluoroethoxy)phenyl]-1H-pyrazole C->D Buchwald-Hartwig Amination

Fig. 4: Buchwald-Hartwig amination for pyrazole synthesis.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), pyrazole (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous dioxane and heat the mixture to 110 °C for 18-24 hours.

  • Cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Aryl HalideN-HeterocycleCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPyrazolePd₂(dba)₃ / XPhosCs₂CO₃Dioxane11018-24~80-90

Application Note 3: Synthesis of a Known Bioactive Heterocycle Precursor

The following protocol details the synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, a key intermediate for the herbicide Trifloxysulfuron. While this synthesis does not start from this compound, it provides a valuable route to a heterocycle containing the desired substituent.

A 3-Amino-2-chloropyridine B 1. n-BuONO, CF₃CH₂OH 2. Thiourea 3. Cl₂ 4. NH₃ A->B Multi-step Synthesis C 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide B->C Product

Fig. 5: Synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide.

Experimental Protocol (Adapted from literature):

A multi-step synthesis starting from 3-amino-2-chloropyridine is employed. The key steps involve diazotization in the presence of 2,2,2-trifluoroethanol to introduce the trifluoroethoxy group, followed by conversion of the chloro group to a sulfonamide.

Starting MaterialKey ReagentsOverall Yield (%)
3-Amino-2-chloropyridinen-Butyl nitrite, 2,2,2-Trifluoroethanol, Thiourea, Chlorine, Ammonia~50-60

Conclusion

This compound is a versatile starting material for the synthesis of a wide array of novel heterocycles. Through well-established palladium-catalyzed cross-coupling reactions, the 3-(2,2,2-trifluoroethoxy)phenyl moiety can be efficiently incorporated into various heterocyclic systems. The provided protocols for the synthesis of key intermediates and representative heterocycles serve as a practical guide for researchers in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of potentially bioactive molecules.

Application Notes and Protocols: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene as a building block in materials science, particularly in the synthesis of advanced organic electronic materials. The document includes a detailed experimental protocol for a representative cross-coupling reaction, quantitative data, and visualizations of the synthetic workflow and reaction mechanism.

Introduction

This compound is a halogenated aromatic compound with significant potential as a precursor in the synthesis of functional organic materials. Its key structural features – a reactive bromine atom on the benzene ring and a trifluoroethoxy group – make it a valuable building block for materials with tailored electronic and physical properties.

  • The Bromo Group: The carbon-bromine bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in constructing the carbon-carbon and carbon-heteroatom bonds necessary for creating complex organic molecules used in materials science.

  • The Trifluoroethoxy Group: The presence of the -OCH₂CF₃ group can impart several desirable properties to the final material, including:

    • Increased Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal stability of the molecule.

    • Enhanced Solubility: The trifluoroethoxy group can improve the solubility of the resulting material in organic solvents, which is crucial for solution-based processing of organic electronic devices.

    • Modified Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material, allowing for the fine-tuning of its electronic and optical properties.

Potential Applications in Materials Science

Given its chemical structure, this compound is a promising starting material for the synthesis of various functional materials, including:

  • Organic Light-Emitting Diode (OLED) Materials: It can be used to synthesize host materials, emitting materials, and charge-transporting materials for OLEDs. The trifluoroethoxy group can be strategically employed to tune the band gap and improve the efficiency and stability of the devices.

  • Organic Field-Effect Transistor (OFET) Materials: As a building block for organic semiconductors, it can contribute to the development of materials with high charge carrier mobility and environmental stability.

  • Organic Photovoltaic (OPV) Materials: It can be incorporated into donor or acceptor molecules for OPV devices to optimize their energy levels and morphology for efficient charge separation and transport.

Experimental Protocol: Synthesis of a Biphenyl-Based OLED Host Material via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a novel biphenyl derivative, 3'-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-4-carbaldehyde , using this compound and (4-formylphenyl)boronic acid. This biphenyl derivative could potentially serve as a host material in a blue phosphorescent OLED.

Reaction Scheme:

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound888327-41-1255.031.00 g3.92
(4-formylphenyl)boronic acid452-85-7149.920.646 g4.31
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.226 g0.196
Potassium Carbonate (K₂CO₃)584-08-7138.211.08 g7.84
Toluene108-88-392.1440 mL-
Ethanol64-17-546.0710 mL-
Deionized Water7732-18-518.0210 mL-
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet and outlet

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates

Procedure
  • Setup: Assemble the three-necked flask with the reflux condenser, nitrogen inlet, and a rubber septum. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.00 g, 3.92 mmol), (4-formylphenyl)boronic acid (0.646 g, 4.31 mmol), potassium carbonate (1.08 g, 7.84 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.226 g, 0.196 mmol).

  • Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask via syringe through the septum.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to obtain 3'-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-4-carbaldehyde as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data (Hypothetical)
ParameterValue
Yield 0.98 g (89%)
Purity (by HPLC) >99.5%
Melting Point 112-115 °C
Appearance White crystalline solid

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble glassware and purge with N₂ Reagents Add reactants, catalyst, and base Setup->Reagents Solvents Add toluene, ethanol, and water Reagents->Solvents Heat Heat to reflux (85-90 °C) Solvents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Aqueous work-up and extraction Cool->Extract Dry Dry organic layer Extract->Dry Concentrate Remove solvent Dry->Concentrate Purify Column chromatography Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

Caption: Synthetic workflow for the preparation of a biphenyl-based OLED host material.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib R¹-Pd(II)L₂-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic R¹-Pd(II)L₂-R² transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The experimental protocol and quantitative data provided are hypothetical and intended for illustrative purposes. Actual experimental conditions and results may vary. Researchers should always adhere to standard laboratory safety procedures and conduct their own optimization studies.

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene with a terminal alkyne. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[1]

The protocol outlined below is a representative procedure adapted for the specific substrate, this compound. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, sometimes necessitating slightly elevated temperatures to achieve good yields.[1][3] The choice of catalyst, cocatalyst, base, and solvent are critical parameters that can be optimized for specific alkyne coupling partners.

Key Reaction Parameters

The success of a Sonogashira coupling reaction is dependent on several factors. The table below summarizes typical conditions for the coupling of aryl bromides, providing a basis for the specific protocol that follows.

ParameterTypical Reagents/ConditionsNotes
Aryl Halide This compoundAryl bromides are common substrates, though less reactive than aryl iodides.[1]
Alkyne Various terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene)A slight excess of the alkyne (1.1-1.5 equivalents) is often used.[4][5]
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligandTypically 0.5-5 mol% loading.[2][6] Pd(PPh₃)₂Cl₂ is a common and effective choice.[4][6]
Copper (I) Cocatalyst Copper(I) iodide (CuI)Acts as a cocatalyst to facilitate the activation of the alkyne.[5] Usually used in catalytic amounts (e.g., 1-5 mol%).
Base Amine bases such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)The base is crucial for deprotonating the terminal alkyne.[1][6] It can sometimes be used as the solvent.[4]
Solvent Tetrahydrofuran (THF), acetonitrile (MeCN), or the amine base itselfAnhydrous and deaerated conditions are typically recommended to prevent catalyst degradation and homocoupling of the alkyne.[1][3]
Temperature Room temperature to reflux (e.g., 65°C)Aryl bromides may require heating to achieve a reasonable reaction rate.[1]
Reaction Time 1 to 24 hoursMonitored by techniques like TLC or GC-MS to determine completion.[5][7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Alkyne, Catalysts, & Base in Solvent start->reagents 1. degas Degas Mixture reagents->degas 2. heat Heat to Reaction Temp degas->heat 3. monitor Monitor Progress (TLC/GC-MS) heat->monitor 4. quench Quench Reaction monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate dry->concentrate 8. purify Purify by Chromatography concentrate->purify 9. end Characterize Product purify->end 10.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a key building block in medicinal chemistry and drug development. The incorporation of the 2,2,2-trifluoroethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide a detailed protocol for the scale-up synthesis of this versatile intermediate via a modified Williamson ether synthesis, along with procedures for its subsequent derivatization through common cross-coupling reactions. The protocols are designed to be robust and scalable for laboratory and pilot-plant settings.

I. Scale-Up Synthesis of this compound

The recommended scalable synthesis is a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[1] For this target molecule, the reaction proceeds between 3-bromophenol and a 2,2,2-trifluoroethylating agent. Using 2,2,2-trifluoroethyl tosylate is a reliable method for achieving this transformation.

Overall Reaction Scheme:

Experimental Workflow Diagram

G cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Williamson Ether Synthesis cluster_workup Step 3: Work-up and Isolation cluster_purification Step 4: Purification A Charge Reactor with: - 3-Bromophenol - Solvent (e.g., DMF) B Add Base (e.g., NaH) in portions at 0-5 °C A->B C Stir until H₂ evolution ceases (Formation of Sodium 3-bromophenoxide) B->C D Add 2,2,2-Trifluoroethyl tosylate dropwise, maintaining T < 25 °C C->D Transfer to Reaction E Heat reaction mixture to 60-70 °C D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to RT and quench with H₂O H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash organic layer with brine, dry (Na₂SO₄), and filter H->I J Concentrate in vacuo I->J K Purify crude product by vacuum distillation J->K Crude Product L Collect pure fraction of This compound K->L

Caption: Workflow for the scale-up synthesis of this compound.

Quantitative Data and Reaction Parameters
ParameterValueNotes
Reactants
3-Bromophenol1.0 equiv. (e.g., 1.0 kg, 5.78 mol)Starting material
Sodium Hydride (60% disp.)1.1 equiv. (e.g., 254 g, 6.36 mol)Base for deprotonation. Handle with extreme care.
2,2,2-Trifluoroethyl tosylate1.05 equiv. (e.g., 1.54 kg, 6.07 mol)Alkylating agent.
Solvent
N,N-Dimethylformamide (DMF)5-10 L/kg of 3-bromophenolAnhydrous grade is recommended.
Reaction Conditions
Deprotonation Temperature0-5 °CControl of exotherm is critical during NaH addition.
Alkylation Temperature60-70 °CMonitor for completion.
Reaction Time4-8 hoursVaries based on scale and efficiency of heating/mixing.
Work-up & Purification
Quenching AgentWaterAdd slowly to quench any unreacted NaH.
Extraction SolventEthyl Acetate or MTBE
Purification MethodVacuum DistillationProvides high purity product suitable for further reactions.
Expected Yield 80-90%Yields are dependent on precise control of reaction conditions.
Detailed Experimental Protocol

Safety Precautions: This procedure involves hazardous materials, including sodium hydride (flammable solid, water-reactive) and DMF (reproductive toxin). All operations should be performed in a well-ventilated fume hood or an appropriate reactor system by trained personnel wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves. An inert atmosphere (Nitrogen or Argon) is required.

  • Reactor Setup: Equip a suitable multi-necked reactor with a mechanical stirrer, a thermometer, a dropping funnel, and an inlet/outlet for an inert gas.

  • Alkoxide Formation:

    • Charge the reactor with 3-bromophenol (1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).

    • Begin stirring and purge the system with an inert gas.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) in small portions, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve.

    • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete, or until hydrogen evolution ceases.

  • Williamson Ether Synthesis:

    • Add 2,2,2-trifluoroethyl tosylate (1.05 equiv.) dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 25 °C.

    • Once the addition is complete, slowly heat the reaction mixture to 60-70 °C.

    • Maintain this temperature and monitor the reaction's progress by TLC or LC-MS until the 3-bromophenol is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water, controlling the exotherm.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or MTBE (3 x 5 volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation to yield this compound as a colorless liquid.

II. Synthesis of Derivatives

The bromine atom on the synthesized product serves as a versatile handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling for Biaryl Synthesis

This reaction is a powerful method for forming C-C bonds between the aryl bromide and a boronic acid or ester.[2]

Suzuki Coupling Workflow

G A Charge Reactor with: - this compound - Arylboronic Acid (1.2 equiv.) - Base (e.g., K₂CO₃, 2.0 equiv.) - Solvent (e.g., Toluene/H₂O) B Degas the mixture (e.g., N₂ bubbling for 15 min) A->B C Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) B->C D Heat to 80-100 °C under N₂ C->D E Monitor reaction by LC-MS D->E F Work-up: - Cool, dilute with H₂O - Extract with organic solvent - Dry and concentrate E->F G Purify by Column Chromatography F->G H Isolate Biaryl Product G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling
  • Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1). Degas the mixture thoroughly by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.), under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired biaryl derivative.

B. Buchwald-Hartwig Amination for Arylamine Synthesis

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.

Illustrative Data for Derivative Synthesis
Reaction TypeStarting MaterialCoupling Partner (Example)Catalyst (Example)Base (Example)Solvent (Example)Typical Yield
Suzuki-Miyaura1-Bromo-3-(trifluoroethoxy)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O75-95%
Buchwald-Hartwig1-Bromo-3-(trifluoroethoxy)benzeneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene70-90%

Note: The data in this table are illustrative. Actual yields depend on the specific substrates and optimized reaction conditions.

Protocol: Buchwald-Hartwig Amination
  • Setup: To a dry, inert-atmosphere reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).

  • Reagents: Add the solvent (e.g., dry toluene), followed by this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Reaction: Heat the mixture, typically to 90-110 °C, until the starting bromide is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify the crude product by flash column chromatography to yield the desired arylamine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. The following sections address common issues encountered during synthesis and subsequent cross-coupling reactions, offering solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize this compound with high purity?

A1: A common and effective method is the Williamson ether synthesis. This involves the reaction of 3-bromophenol with 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent in the presence of a suitable base.

Troubleshooting Low Yield in Synthesis:

  • Incomplete Deprotonation: Ensure you are using a strong enough base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, acetonitrile) to fully deprotonate the 3-bromophenol.

  • Purity of Reagents: The presence of water can quench the base and hinder the reaction. Ensure all reagents and solvents are anhydrous.[1]

  • Reaction Temperature: The reaction temperature may need optimization. Too low a temperature can lead to a slow reaction rate, while excessively high temperatures might cause decomposition of the reagents or products.

Q2: I am seeing low yields in my Palladium-catalyzed cross-coupling reactions. What are the general causes?

A2: Low yields in Palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination can stem from several factors:

  • Catalyst Inactivation: The Palladium catalyst is sensitive to oxygen.[2] Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. The choice of ligand is often specific to the reaction type and substrates.

  • Incorrect Base Selection: The strength and solubility of the base are critical. The base must be strong enough to participate in the catalytic cycle but not so strong as to cause side reactions with your substrates.

  • Poor Reagent Purity: Impurities in your starting material, boronic acid/ester (for Suzuki), amine (for Buchwald-Hartwig), or solvents can poison the catalyst.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Transmetalation The choice of base is critical for activating the boronic acid.[3] If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Homocoupling of Boronic Acid This side reaction can be prevalent, especially in the presence of oxygen.[4] Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst.
Protodeboronation The boronic acid can be cleaved by acidic protons. Use anhydrous solvents and reagents. If your substrate is base-sensitive, powdered KF may be a suitable alternative base.[3]
Catalyst Decomposition High temperatures can lead to the formation of palladium black (inactive palladium). If you observe this, try running the reaction at a lower temperature for a longer duration.

A general workflow for troubleshooting a Suzuki-Miyaura coupling is outlined below:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions seem correct optimize_catalyst Optimize Catalyst/Ligand optimize_base->optimize_catalyst No improvement success Improved Yield optimize_base->success Yield improves optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent No improvement optimize_catalyst->success Yield improves optimize_solvent->success Yield improves

Troubleshooting workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Inhibition While this compound does not contain a pyridine-like nitrogen, other nitrogen-containing functional groups in your amine coupling partner could poison the catalyst.[2] Using bulkier ligands like XPhos or RuPhos can sometimes mitigate this.[2]
β-Hydride Elimination If your amine has β-hydrogens, this can be a competing side reaction.[5] The choice of ligand and reaction conditions can influence the rate of reductive elimination versus β-hydride elimination.
Weak Base A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. Ensure the base is fresh and has been handled under inert conditions.
Hydrodehalogenation Formation of 1-(2,2,2-trifluoroethoxy)benzene as a byproduct indicates hydrodehalogenation. This can be caused by moisture or other protic impurities. Ensure all components of the reaction are scrupulously dry.

The catalytic cycle for the Buchwald-Hartwig amination is presented below, highlighting key steps where issues can arise.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + ArBr PdII_halide Ar-Pd(II)-Br(L_n) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord + R2NH PdII_amine [Ar-Pd(II)-Br(L_n)(R2NH)] Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)-NR2(L_n) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 + ArNR2 Grignard_Workflow A Dry Glassware & Reagents B Activate Mg turnings (e.g., with I2) A->B C Add anhydrous ether and a small amount of ArBr under N2 B->C D Initiate reaction (gentle heating if needed) C->D E Slowly add remaining ArBr to sustain reflux D->E F Cool and add electrophile E->F G Aqueous workup F->G

References

Technical Support Center: Purification of Crude 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most probable impurities originating from a Williamson ether synthesis route (reacting 3-bromophenol with a 2,2,2-trifluoroethyl electrophile) include:

  • Unreacted 3-bromophenol: Due to incomplete reaction.

  • Unreacted 2,2,2-trifluoroethylating agent: Such as 2,2,2-trifluoroethyl tosylate or halide.

  • Inorganic salts: Formed from the base used in the reaction (e.g., potassium carbonate, sodium hydride).

  • Side products: Potentially from elimination reactions of the trifluoroethylating agent.

  • Residual solvent: From the reaction work-up (e.g., DMF, acetonitrile).

Q2: My crude product is a dark oil. What is the likely cause and how can I address this?

A2: Dark coloration in the crude product often indicates the presence of phenolic impurities (unreacted 3-bromophenol) that may have oxidized. To address this, a basic wash is recommended before further purification. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with a 1-2 M aqueous solution of sodium hydroxide or potassium hydroxide. This will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer, which can then be separated.

Q3: I am attempting flash column chromatography, but I am getting poor separation. What are some troubleshooting steps?

A3: Poor separation during flash chromatography can arise from several factors. Here are some common issues and their solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal. It's crucial to first develop a good separation on a TLC plate, aiming for an Rf value of 0.2-0.4 for the desired product.

  • Column Overloading: Using too much crude material for the amount of silica gel will lead to broad, overlapping bands. A general guideline is a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will result in channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Sample Insolubility: If the sample is not fully dissolved before loading or precipitates at the top of the column, it will streak and lead to poor separation.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a suitable method for purifying liquid compounds with relatively high boiling points, like this compound. It is particularly effective for removing non-volatile impurities. It is crucial to use a vacuum to lower the boiling point and prevent potential decomposition at high temperatures.

Q5: I tried to recrystallize the product, but it oiled out. What should I do?

A5: "Oiling out" occurs when a compound melts in the hot solvent rather than dissolving, and then separates as a liquid on cooling. To troubleshoot this:

  • Increase the amount of solvent: The concentration of the solute may be too high.

  • Use a different solvent or solvent system: The chosen solvent may not be appropriate. Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., dichloromethane/hexanes).

  • Lower the temperature of dissolution: Try to dissolve the compound at a lower temperature.

  • Scratch the inside of the flask: This can sometimes provide a surface for crystal nucleation.

Data Presentation

The following table summarizes recommended starting conditions for the purification of this compound. These are general guidelines and may require optimization for your specific crude mixture.

Purification MethodParameterRecommended Starting Condition/ValueNotes
Flash Chromatography Stationary Phase Silica gel (230-400 mesh)Standard for moderately polar compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10%)Start with a low polarity and gradually increase. Optimize based on TLC. An Rf of 0.2-0.4 for the product is ideal.
Sample to Silica Ratio 1:30 to 1:100 (by weight)Higher ratios are needed for difficult separations.
Vacuum Distillation Pressure 1-10 mmHgA good starting vacuum range for many organic compounds.
Boiling Point (Predicted) ~80-100 °C at 5 mmHg (This is an estimate)The exact boiling point will depend on the vacuum achieved. Monitor the temperature closely.
Recrystallization Solvent Systems Hexanes/Dichloromethane, Ethanol/WaterSince the product is a liquid at room temperature, recrystallization is generally not a primary purification method unless a solid derivative is made. This is more applicable if the crude material solidifies on cooling.
Purity & Yield Expected Purity >98% (by GC or NMR)Dependent on the chosen purification method and its careful execution.
Expected Yield 60-90%Highly dependent on the purity of the crude material and the efficiency of the purification.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Set up a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Use a heating mantle with a stirrer for uniform heating.

  • Distillation:

    • Place the crude this compound into the distillation flask.

    • Begin stirring and slowly apply vacuum, ensuring the system is sealed.

    • Gradually heat the distillation flask.

    • Collect any low-boiling impurities as the forerun.

    • Collect the main fraction at a stable boiling point and pressure.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Product Collection:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • The purified product is in the receiving flask.

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude this compound crude Crude Product basic_wash Basic Wash (e.g., 1M NaOH) crude->basic_wash extraction Extraction with Organic Solvent basic_wash->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration distillation Vacuum Distillation concentration->distillation High boiling impurities chromatography Flash Column Chromatography concentration->chromatography Polar/Non-polar impurities pure_product Pure Product (>98%) distillation->pure_product chromatography->pure_product

Caption: A decision workflow for the purification of crude this compound.

Troubleshooting_Chromatography Troubleshooting Flash Column Chromatography start Poor Separation check_rf Check TLC Rf of Product start->check_rf rf_ok Is Rf 0.2-0.4? check_rf->rf_ok adjust_eluent Adjust Eluent Polarity rf_ok->adjust_eluent No check_loading Check Sample Loading rf_ok->check_loading Yes adjust_eluent->check_rf loading_ok Is Loading < 1:30? check_loading->loading_ok reduce_loading Reduce Sample Load loading_ok->reduce_loading No check_packing Check Column Packing loading_ok->check_packing Yes reduce_loading->start packing_ok No Cracks/Bubbles? check_packing->packing_ok repack_column Repack Column packing_ok->repack_column No success Good Separation packing_ok->success Yes repack_column->start

Caption: A logical troubleshooting guide for common flash chromatography issues.

Technical Support Center: Suzuki Coupling of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered during the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. The presence of the electron-withdrawing trifluoroethoxy group makes this substrate particularly susceptible to certain side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid/ester. What is causing this homocoupling?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl. The primary causes are often the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1][2]

To mitigate homocoupling:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[3]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[3][4]

  • Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its efficient reduction to the active Pd(0) state. Using a Pd(0) source like Pd(PPh₃)₄ may be beneficial.[1]

  • Reducing Agents: In some cases, the addition of a mild reducing agent can minimize the concentration of Pd(II) species.[5]

Q2: My main byproduct is 3-(2,2,2-trifluoroethoxy)benzene, where the bromine has been replaced by hydrogen. What is this side reaction and how can I prevent it?

A2: This side reaction is known as protodebromination or hydrodehalogenation. It involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. This can occur through various pathways, often involving the palladium catalyst and a source of hydrogen, which can be the solvent, water, or even the boronic acid itself under certain conditions.

To minimize protodebromination:

  • Anhydrous Conditions: Use anhydrous and degassed solvents, as water can be a proton source.[4]

  • Base Selection: The choice of base is critical. A base that is too strong or used in excess can sometimes promote this side reaction. Consider screening milder bases.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of protodebromination.

Q3: My reaction yield is very low, and I see a complex mixture of byproducts. Where should I start troubleshooting?

A3: Low yields in Suzuki couplings, especially with electron-deficient substrates, can stem from several factors. A systematic approach is best.[6]

Initial Checks:

  • Reagent Quality: Ensure your this compound is pure. Verify the quality and stability of your boronic acid or ester, as they can degrade over time.[3][4] Electron-deficient boronic acids are particularly prone to a side reaction called protodeboronation.[4][7]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[4] Use fresh reagents or those that have been stored properly under an inert atmosphere.

  • Solvent and Base Purity: Use high-purity, anhydrous, and degassed solvents. Ensure the base is of good quality.[4]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent catalyst deactivation.[2][4]

Q4: Can the choice of boronic acid derivative impact the success of the reaction?

A4: Absolutely. While boronic acids are common, they can be unstable. For challenging substrates, consider using more stable derivatives:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[2]

  • MIDA Boronates: These are highly stable, often crystalline solids that are compatible with a wide range of reaction conditions. They slowly release the boronic acid under the reaction conditions, which can minimize side reactions.[7][8]

  • Aryltrifluoroborates: These salts are also known for their stability and are less prone to protodeboronation compared to boronic acids.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High levels of boronic acid homocoupling 1. Presence of oxygen.[1][2] 2. Inefficient reduction of Pd(II) precatalyst.[1]1. Thoroughly degas all solvents and reagents.[3] 2. Maintain a strict inert (Ar or N₂) atmosphere.[4] 3. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).
Significant protodebromination product 1. Presence of protic sources (e.g., water). 2. Non-optimal base or temperature.1. Use anhydrous solvents and reagents. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 3. Attempt the reaction at a lower temperature.
Low or no conversion of starting material 1. Inactive catalyst or ligand.[4] 2. Low reactivity of the aryl bromide. 3. Inappropriate choice of ligand.1. Use fresh, high-purity catalyst and ligand. 2. The trifluoroethoxy group activates the aryl bromide for oxidative addition; low reactivity is less likely the primary issue.[9][10] 3. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[3]
Formation of protodeboronation byproduct 1. Degradation of the boronic acid/ester.[4][7] 2. High reaction temperature or prolonged reaction time.[11]1. Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[4][7][8] 2. Optimize reaction time and temperature.

Key Experimental Protocol

This is a general starting protocol for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, and solvent may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • Setup: To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound, the boronic acid derivative, and the base.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.[3]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reactions are often complete within 2-12 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions ArylBr Ar-Br (this compound) DesiredProduct Desired Product (Ar-R) ArylBr->DesiredProduct + R-B(OR)2 Protodebromination Protodebromination Product (Ar-H) ArylBr->Protodebromination H+ source BoronicAcid R-B(OR)2 BoronicAcid->DesiredProduct Homocoupling Homocoupling Product (R-R) BoronicAcid->Homocoupling O2, Pd(II) Catalyst Pd(0) Catalyst

Caption: Main Suzuki coupling pathway versus common side reactions.

Troubleshooting_Workflow Start Low Yield / Failed Reaction CheckReagents Check Reagent Quality (Aryl-Br, Boronic Ester, Catalyst) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) CheckReagents->CheckConditions Reagents OK AnalyzeByproducts Analyze Byproduct Profile (LC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions OK Homocoupling Predominant Homocoupling? AnalyzeByproducts->Homocoupling Protodebromination Predominant Protodebromination? Homocoupling->Protodebromination No SolutionHomo Improve Degassing Use Pd(0) source Homocoupling->SolutionHomo Yes OptimizeLigand Optimize Ligand/Base/Solvent Protodebromination->OptimizeLigand No / Complex Mixture SolutionProto Use Anhydrous Solvent Screen Bases Protodebromination->SolutionProto Yes SolutionGeneral Screen Ligands (e.g., SPhos) Use Stable Boron Reagent (MIDA) OptimizeLigand->SolutionGeneral

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. The information is designed to assist in catalyst selection, reaction optimization, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate stem from its electronic and steric properties. The trifluoroethoxy group is electron-withdrawing, which can influence the reactivity of the aryl bromide. While this can be beneficial for the oxidative addition step in some palladium-catalyzed cycles, it can also affect other steps like transmetalation and reductive elimination. Additionally, the bulkiness of the trifluoroethoxy group may require careful selection of ligands to ensure efficient access to the catalytic center.

Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?

A2: The most common and effective cross-coupling reactions for this type of aryl bromide are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of derivatives.

Q3: How do I select the appropriate palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura couplings of electron-deficient aryl bromides, palladium catalysts with electron-rich and bulky phosphine ligands are often successful. Ligands such as SPhos, XPhos, and RuPhos have shown good performance in similar systems. A common palladium precursor is Pd(OAc)₂ or a pre-formed palladacycle. The choice of ligand is critical to promote both the oxidative addition and the subsequent steps of the catalytic cycle.

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: A successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base. For aryl bromides, especially those that may be electron-deficient, ligands like XPhos, RuPhos, or other bulky biaryl phosphines are often effective. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The optimal combination will depend on the specific amine coupling partner.

Q5: I am having trouble with a Sonogashira coupling. What are some common troubleshooting steps?

A5: Low or no yield in a Sonogashira coupling can be due to several factors. Ensure your reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst. The choice of both the palladium catalyst and the copper(I) co-catalyst is important. Common issues include catalyst deactivation, homo-coupling of the alkyne (Glaser coupling), and dehalogenation of the aryl bromide. Using a slight excess of the alkyne and ensuring the purity of all reagents and solvents is crucial. For electron-deficient aryl bromides, the reaction may require slightly elevated temperatures and careful optimization of the base.

Troubleshooting Guides

Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution(s)
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, air-stable palladacycle precatalyst.
Inappropriate Base The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry.
Solvent Issues Ensure solvents are anhydrous and thoroughly degassed. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve the base.
Low Reaction Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C).
Poor Quality Boronic Acid Use high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) to avoid protodeboronation.
Side Reactions in Buchwald-Hartwig Amination
Side Reaction Possible Cause(s) Mitigation Strategies
Hydrodehalogenation The aryl bromide is reduced instead of coupled.Use a less coordinating solvent. Screen different ligands; sometimes a less bulky ligand can disfavor this pathway. Optimize the base and temperature.
Homocoupling of Amine Two amine molecules couple.This is less common but can occur at high temperatures. Lowering the reaction temperature may help.
Catalyst Decomposition Formation of palladium black.Ensure strict inert atmosphere. Use a more robust ligand that stabilizes the palladium catalyst.

Data Presentation

Suzuki-Miyaura Coupling of this compound

The following data is adapted from a study by Bagley et al. (2003) on the Suzuki coupling of this compound with various arylboronic acids.

Arylboronic Acid Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001692
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001688
4-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685
Representative Conditions for Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of related aryl bromides, which can be used as a starting point for optimization with this compound.

Amine Pd Precatalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhosNaOtBuToluene100>95
AnilineG3-XPhos (2)-K₃PO₄t-Amyl alcohol11090-98
n-ButylamineG3-RuPhos (1)-LHMDSDioxane8085-95
Representative Conditions for Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of related aryl bromides.

Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Ligand Base Solvent Temp (°C) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)PPh₃Et₃NTHF6585-95
1-OctynePd(OAc)₂ (1)CuI (2)SPhosCs₂CO₃Dioxane8080-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)PPh₃i-Pr₂NEtDMF9075-85

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.) followed by the degassed solvent (e.g., t-amyl alcohol).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and the ligand (if separate).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF).

  • Add the base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.1 equiv.).

  • Stir the reaction at the desired temperature (e.g., 65 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Define Desired Cross-Coupling Product reaction_type Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction_type suzuki Suzuki-Miyaura (C-C bond) reaction_type->suzuki buchwald Buchwald-Hartwig (C-N bond) reaction_type->buchwald sonogashira Sonogashira (C-C alkyne) reaction_type->sonogashira catalyst_system Select Catalyst System (Pd Source + Ligand) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system base_solvent Select Base and Solvent catalyst_system->base_solvent optimization Reaction Optimization (Temperature, Time, Concentration) base_solvent->optimization troubleshooting Troubleshooting (Low Yield, Side Reactions) optimization->troubleshooting Issues? success Successful Coupling optimization->success No Issues troubleshooting->catalyst_system Re-evaluate

Caption: Logical workflow for catalyst selection in cross-coupling reactions.

Experimental_Workflow setup 1. Reaction Setup - Dry glassware - Inert atmosphere (Ar/N2) reagents 2. Reagent Addition - Aryl bromide - Coupling partner - Catalyst & Ligand - Base setup->reagents solvent 3. Solvent Addition - Degassed solvent reagents->solvent reaction 4. Reaction - Heating & Stirring solvent->reaction monitoring 5. Monitoring - TLC / LC-MS / GC-MS reaction->monitoring workup 6. Workup - Quench reaction - Extraction monitoring->workup purification 7. Purification - Column chromatography workup->purification characterization 8. Characterization - NMR, MS purification->characterization

Caption: General experimental workflow for a cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 + Base PdII_R Ar-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

overcoming solubility issues with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: this compound is a nonpolar molecule and is generally insoluble in water. Its solubility is significantly better in common organic solvents. If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Based on its structure, good solubility can be expected in solvents like tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), chloroform, ethyl acetate, and toluene.

  • Solvent Polarity: If your reaction conditions permit, try a solvent with a polarity that more closely matches the solute. See the solvent data table below for reference.

  • Heating: Gently warming the mixture can increase the rate of dissolution and solubility. Ensure the temperature is well below the boiling point of the solvent and does not negatively impact the stability of your reactants.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Co-solvent System: In some cases, using a mixture of solvents can improve solubility. For instance, if your primary reaction solvent is moderately polar, adding a less polar co-solvent in which this compound is highly soluble might resolve the issue.

Q2: What are the recommended solvents for this compound?

A2: While specific quantitative solubility data is not extensively published, based on its chemical structure (an aromatic ring with a bromo and a trifluoroethoxy group), the following organic solvents are recommended:

  • High Solubility (Expected): Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Toluene, Diethyl Ether.

  • Moderate to Low Solubility (Expected): Alcohols such as methanol and ethanol.

  • Insoluble (Expected): Water.

Always perform a small-scale solubility test before proceeding with your main experiment.

Data Presentation: Solvent Properties

For your convenience, the table below summarizes key properties of common laboratory solvents that can be considered when working with this compound.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)
Dichloromethane (DCM)CH₂Cl₂39.61.339.1
Tetrahydrofuran (THF)C₄H₈O660.8897.5
Diethyl Ether(C₂H₅)₂O34.60.7134.3
TolueneC₇H₈110.60.8672.4
ChloroformCHCl₃61.21.494.8
Ethyl AcetateC₄H₈O₂77.10.9026.0
MethanolCH₃OH64.70.79232.7
EthanolC₂H₅OH78.40.78924.5
WaterH₂O1001.0080.1

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction

This protocol provides a general methodology for a Suzuki coupling reaction involving this compound, where solubility is a key consideration.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, THF, or a mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the chosen solvent or solvent mixture. Toluene is a common choice for Suzuki reactions.

  • Stir the mixture for 5-10 minutes to ensure good suspension of the solids.

  • Add the palladium catalyst (0.01-0.05 eq) to the flask.

  • Equip the flask with a condenser and heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Proceed with standard aqueous workup and purification by column chromatography.

Visualizations

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent_check Is the solvent appropriate? (e.g., organic, non-polar) start->solvent_check select_solvent Select an appropriate solvent (e.g., THF, DCM, Toluene) solvent_check->select_solvent No heat Apply gentle heating solvent_check->heat Yes select_solvent->heat sonicate Use sonication heat->sonicate No improvement dissolved Compound Dissolved heat->dissolved Yes co_solvent Consider a co-solvent system sonicate->co_solvent No improvement sonicate->dissolved Yes co_solvent->dissolved Yes fail Solubility issue persists. Re-evaluate reaction conditions. co_solvent->fail No improvement

Caption: A flowchart for troubleshooting solubility problems.

G cluster_pathway Logical Relationship in Solvent Selection cluster_solvents Solvent Choice compound This compound (Nonpolar) principle "Like Dissolves Like" compound->principle polar Polar Solvents (e.g., Water, Methanol) principle->polar Poor Solubility nonpolar Nonpolar Solvents (e.g., Toluene, THF, DCM) principle->nonpolar Good Solubility

Caption: The principle guiding solvent selection.

Technical Support Center: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. The information is designed to address common issues encountered during the synthesis and work-up of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the work-up and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Ensure the reaction temperature is appropriate for the specific synthetic route (e.g., Williamson ether synthesis may require heating).
Inefficient extraction.- Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.[1] - Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
Loss of product during washing.- Ensure the pH of the aqueous wash solutions is appropriate. Acidic or basic washes can potentially degrade the product under certain conditions. - Minimize the volume of wash solutions used.
Presence of Impurities in the Final Product Unreacted starting materials (e.g., 3-bromophenol).- If unreacted phenol is present, perform a wash with a dilute aqueous base solution (e.g., 1M NaOH) during the work-up to remove it.
Side products from competing reactions.- The formation of side products can be minimized by carefully controlling reaction conditions such as temperature and reaction time.
Inefficient purification.- For purification, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is often effective.[1] - Alternatively, for liquid products, distillation under reduced pressure can be a suitable purification method.
Emulsion Formation During Extraction High concentration of salts or polar byproducts.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for an extended period to allow for phase separation. - If the emulsion persists, filter the mixture through a pad of Celite.
Difficulty in Removing Solvent High-boiling point solvent used in the reaction.- Use a rotary evaporator to remove the bulk of the solvent under reduced pressure. - For residual high-boiling solvents, a high-vacuum pump may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction synthesizing this compound?

A1: A general work-up procedure involves quenching the reaction mixture, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled to room temperature and diluted with water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is separated and washed sequentially with water and brine to remove any water-soluble impurities. The organic layer is then dried over an anhydrous drying agent such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q2: How can I purify the crude this compound?

A2: The crude product can be purified using several methods depending on its physical state and the nature of the impurities. If the product is a solid, recrystallization from a suitable solvent system can be effective. For liquid products, purification is often achieved by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[1] Distillation under reduced pressure is another common method for purifying liquid products.

Q3: My TLC analysis shows multiple spots in addition to the product spot. What could these be?

A3: The additional spots on your TLC plate likely correspond to unreacted starting materials or side products. Common impurities could include unreacted 3-bromophenol or byproducts from competing reactions. If a Williamson ether synthesis was performed, potential side products could arise from elimination reactions of the trifluoroethylating agent.

Q4: What is the best way to confirm the identity and purity of the final product?

A4: The structure and purity of this compound should be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight of the compound.

Experimental Protocol: Standard Work-up Procedure

This protocol outlines a general methodology for the work-up of a reaction mixture to isolate this compound.

  • Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction vessel to room temperature in an ice-water bath.

  • Dilution: Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction process two to three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Deionized water.

    • (Optional) A dilute aqueous base (e.g., 1M NaOH) if unreacted phenol is suspected.

    • Brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Workup_Workflow start Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the work-up of this compound.

Troubleshooting_Logic issue Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) issue->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review Work-up Procedure check_reaction->check_workup Yes adjust_conditions Adjust Reaction Time/Temp incomplete->adjust_conditions extraction_issue Inefficient Extraction check_workup->extraction_issue purification_issue Inefficient Purification check_workup->purification_issue optimize_extraction Use More Solvent/Repeat Extractions extraction_issue->optimize_extraction optimize_purification Optimize Chromatography/Distillation purification_issue->optimize_purification

References

troubleshooting failed Buchwald-Hartwig reaction with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the Buchwald-Hartwig amination of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound failed completely (0% conversion). What are the most common initial checks?

A1: Complete reaction failure often points to a fundamental issue with the reaction setup or reagents. Here are the primary aspects to verify:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.

  • Catalyst Activity: Palladium precatalysts, especially if old or improperly stored, can be inactive. It is almost always preferable to use a precatalyst for cleaner and more reliable generation of the active catalytic species.[2] If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be failing.[3]

  • Reagent Purity: Ensure the amine, aryl bromide, and base are pure and anhydrous. Water can inhibit the catalyst and react with strong bases. Solvents must be anhydrous and degassed.

  • Base Selection: The choice of base is critical.[1] A base that is too weak may not facilitate the crucial deprotonation step, while an overly strong base might decompose your substrate or amine if they possess sensitive functional groups.[4] For instance, sodium tert-butoxide (NaOtBu) is a common strong base, but if your amine is sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures.[4][5]

Q2: I'm observing low conversion and a mixture of starting materials and product. How can I optimize the reaction?

A2: Low conversion suggests the catalytic cycle is proceeding but is either slow or inefficient. Optimization of several parameters is key. The choice of ligand, base, and solvent are all interrelated.[6]

  • Ligand Screening: The ligand is arguably the most critical component. For electron-deficient aryl bromides like yours, bulky, electron-rich phosphine ligands are generally effective. Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points for optimization.[7][8]

  • Base and Solvent Combination: The effectiveness of a base is highly dependent on the solvent.[9] Strong bases like NaOtBu and LHMDS are common, but their use can sometimes lead to substrate decomposition.[4] Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance but may require higher temperatures.[4][5] Toluene and 1,4-dioxane are the most commonly used and effective solvents.[7][10]

  • Temperature and Reaction Time: Typical Buchwald-Hartwig reactions are run at temperatures between 80-110 °C.[4][11] If you see low conversion at a lower temperature, incrementally increasing it may improve the yield. Similarly, extending the reaction time can also lead to higher conversion.

Q3: What are common side reactions with this substrate and how can they be minimized?

A3: A primary side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[1][12] This becomes more prevalent at higher temperatures. To minimize this:

  • Optimize Temperature: Avoid excessively high temperatures, as they can promote this side reaction.[1]

  • Screen Ligands and Base: Some ligand-base combinations are more prone to hydrodehalogenation. Screening different ligands or using a weaker, less hindered base can sometimes mitigate this issue.[1]

  • Aryl Halide Reactivity: While aryl bromides are generally more reactive than chlorides, aryl iodides can sometimes be challenging as the generated iodide can inhibit the catalyst.[3][4][11] Your choice of an aryl bromide is generally a good starting point.

Data on Reaction Components

While specific optimization data for this compound is not available, the following tables provide representative data for the Buchwald-Hartwig amination of other electron-deficient aryl halides, which can serve as a strong starting point for your optimization.

Table 1: Representative Effect of Ligand on Yield (Conditions: Aryl Bromide, Amine, Pd precatalyst, NaOtBu, Toluene, 100 °C, 12h)

LigandRepresentative Yield (%)Notes
XPhos>95%Generally excellent for a wide range of amines.[7]
RuPhos>90%Effective for sterically hindered substrates.[11]
BrettPhos>90%Good performance with many amine classes.[8][11]
SPhos>90%Another reliable choice for challenging couplings.[7]
t-BuXPhos>95%Very effective for a variety of amines.[7]

Table 2: Representative Effect of Base on Yield (Conditions: Aryl Bromide, Amine, Pd precatalyst, XPhos, Toluene, 100 °C, 12h)

BaseRepresentative Yield (%)pKaH (Conjugate Acid)Notes
NaOtBu>95%~19Strong, widely used base. May affect sensitive functional groups.[4]
LHMDS>90%~26Very strong base, useful for less nucleophilic amines.
K₃PO₄70-85%~12.3Weaker base, good for substrates with sensitive functionalities.[4][5]
Cs₂CO₃80-95%~10.3Good solubility and functional group tolerance.[4]

Table 3: Representative Effect of Solvent on Yield (Conditions: Aryl Bromide, Amine, Pd precatalyst, XPhos, NaOtBu, 100 °C, 12h)

SolventRepresentative Yield (%)Notes
Toluene>95%Excellent, widely used solvent.[7][13]
1,4-Dioxane>90%Good alternative to toluene.[7]
THF70-85%Can be effective but often results in lower yields.[7]
DMF / DMSO<40%Generally poor solvents for this reaction.[7]

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed Buchwald-Hartwig amination.

G Troubleshooting Workflow for Failed Buchwald-Hartwig Reaction start Reaction Failed (Low or No Conversion) q_inert Was the reaction run under strictly inert atmosphere? start->q_inert s_inert Solution: Ensure rigorous degassing of solvents and use of dry glassware under Ar or N₂. q_inert->s_inert No q_reagents Are all reagents (amine, halide) pure and anhydrous? q_inert->q_reagents Yes s_reagents Solution: Purify starting materials. Use fresh, anhydrous solvents. q_reagents->s_reagents No q_catalyst Is the Pd source/ligand active and stored correctly? q_reagents->q_catalyst Yes s_catalyst Solution: Use a fresh catalyst or a reliable precatalyst (e.g., G3 precatalyst). Store under inert atmosphere. q_catalyst->s_catalyst No q_conditions Are reaction conditions (ligand, base, solvent, temp) optimized for this substrate type? q_catalyst->q_conditions Yes s_conditions Action: Screen alternative ligands (XPhos, RuPhos), bases (NaOtBu vs Cs₂CO₃), and solvents (Toluene). Incrementally increase temperature. q_conditions->s_conditions No

Caption: A step-by-step guide to diagnosing common issues in a failed reaction.

Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle can help identify which step may be failing. For instance, an issue with the base will inhibit the "Amine Coordination / Deprotonation" step.

G General Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex amido_complex->pd0 oa_text->oa_complex Ar-X re_text->pd0 Ar-NR'R'' ad_text->amido_complex + HNR'R'' - HX

Caption: The key steps involved in the palladium-catalyzed C-N bond formation.

General Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand (if separate), and base to a Schlenk flask equipped with a magnetic stir bar.

    • Add the this compound.

    • Add the anhydrous, degassed toluene via syringe.

    • Finally, add the amine coupling partner via syringe.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the temperature and other conditions for coupling reactions involving 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. The information is tailored for professionals in organic synthesis and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction with this compound is not proceeding or giving low yields. What is a good starting temperature?

A1: For palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, a good starting temperature for this compound is typically in the range of 80-110 °C.[1][2] The trifluoroethoxy group is electron-withdrawing, which can influence the reactivity of the aryl bromide. It is recommended to start with a temperature around 90-100 °C and adjust based on the reaction progress monitored by TLC or LC-MS.

Q2: I am observing the formation of side products. How can I optimize the temperature to minimize them?

A2: The formation of side products, such as homocoupling of the boronic acid in Suzuki reactions or decomposition of starting materials, can be temperature-dependent. If you observe significant side product formation at higher temperatures, try lowering the temperature in increments of 10 °C. Conversely, if the reaction is sluggish and starting materials are left unreacted, a gradual increase in temperature may be necessary. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is often optimal.

Q3: Can microwave heating be used to optimize the reaction?

A3: Yes, microwave heating can be an effective tool for optimizing coupling reactions, often leading to significantly reduced reaction times and improved yields.[1] For Buchwald-Hartwig aminations of aryl bromides, temperatures of 130°C to 180°C with a reaction time of only a few minutes have been reported to be effective.[1] When using microwave irradiation, it is crucial to carefully control the temperature and pressure within the sealed reaction vessel.

Q4: Besides temperature, what other parameters are critical for the successful coupling of this substrate?

A4: Several factors beyond temperature are crucial for a successful coupling reaction:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2]

  • Base Selection: The choice of base is highly dependent on the specific coupling reaction. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOt-Bu or LHMDS are typically used.[3]

  • Solvent: The solvent should be anhydrous and degassed to prevent catalyst deactivation. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q5: I am having trouble with the reproducibility of my results. What should I check?

A5: Reproducibility issues often stem from subtle variations in experimental conditions. Ensure the following are consistent:

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the setup and reaction.

  • Catalyst Handling: Use a fresh, active catalyst and handle it appropriately to avoid decomposition.

  • Stirring: Ensure consistent and efficient stirring, especially for heterogeneous mixtures.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for common cross-coupling reactions with aryl bromides structurally similar to this compound. These should be used as a starting point for optimization.

Coupling ReactionAryl Bromide AnalogCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig 4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10024>95
Buchwald-Hartwig 1-Bromo-4-(trichloromethyl)benzeneAliphatic AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-24N/A
Suzuki 4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
Heck 4-BromoacetophenoneStyrenePd(OAc)₂ (1)THP-Salt (2)K₂CO₃ (2)DMF/H₂O804>90
Sonogashira Aryl BromideAlkynyltrifluoroboratePdCl₂(dppf) (2)-Cs₂CO₃ (3)THF650.3 (MW)~80-90

Note: This data is compiled from various sources for structurally similar compounds and should be used as a guide for optimization.[2][4][5] Actual yields for this compound may vary.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted from procedures for electron-deficient aryl bromides and serves as a starting point for the amination of this compound.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried Schlenk tube or reaction vial

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_optimization Temperature Optimization cluster_actions Corrective Actions setup Combine Aryl Bromide, Coupling Partner, Base, Catalyst, and Ligand in a dry flask inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Anhydrous Solvent inert->solvent initial_temp Heat to Initial Temperature (e.g., 90°C) solvent->initial_temp monitor Monitor Reaction Progress (TLC/LC-MS) at regular intervals initial_temp->monitor decision Evaluate Conversion and Side Products monitor->decision increase_temp Increase Temperature (e.g., by 10°C) decision->increase_temp Low Conversion decrease_temp Decrease Temperature (e.g., by 10°C) decision->decrease_temp Side Product Formation complete Reaction Complete Proceed to Workup decision->complete High Conversion, Minimal Side Products increase_temp->monitor decrease_temp->monitor logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Yield temp Suboptimal Temperature low_yield->temp catalyst Catalyst/Ligand Issues low_yield->catalyst reagents Reagent Quality/ Atmosphere low_yield->reagents optimize_temp Screen Temperatures (e.g., 70-120°C) temp->optimize_temp screen_catalyst Screen Different Catalyst/Ligand Combinations catalyst->screen_catalyst check_reagents Use Fresh Reagents, Ensure Inert Atmosphere, Degas Solvents reagents->check_reagents

References

minimizing debromination of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the debromination of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene during various chemical transformations.

Troubleshooting Guides

This section addresses specific issues related to the unwanted debromination of this compound in a question-and-answer format.

Issue 1: Significant debromination during Grignard reagent formation.

  • Question: I am attempting to form a Grignard reagent from this compound, but I am observing a significant amount of the debrominated product, 3-(2,2,2-trifluoroethoxy)benzene, after workup. What are the likely causes and how can I minimize this side reaction?

  • Answer: The formation of a debrominated byproduct during a Grignard reaction is a common issue that can arise from a few key factors. The primary culprits are often the presence of trace amounts of water or other protic sources, and side reactions such as Wurtz coupling. Here are some troubleshooting steps:

    • Ensure Strictly Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at over 120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere like argon or nitrogen. Solvents such as THF or diethyl ether should be of anhydrous grade and ideally freshly distilled from a suitable drying agent.

    • Activate the Magnesium: The surface of magnesium turnings can oxidize, which can hinder the reaction. Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the aryl bromide.

    • Control the Rate of Addition: Adding the this compound solution dropwise to the magnesium suspension can help to minimize side reactions like Wurtz coupling.

    • Initiate the Reaction Carefully: Gentle warming with a heat gun or in a water bath can help to initiate the reaction. Once the reaction has started, it is typically exothermic and may require cooling to maintain a steady rate.

Issue 2: Low yield and hydrodehalogenation in Suzuki coupling reactions.

  • Question: My Suzuki coupling reaction with this compound is giving a low yield of the desired biaryl product, with a significant amount of 3-(2,2,2-trifluoroethoxy)benzene being formed. What is causing this hydrodehalogenation?

  • Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a well-known side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This side reaction is often attributed to the formation of palladium-hydride (Pd-H) species. Here are some strategies to minimize it:

    • Choice of Base and Solvent: The choice of base and solvent can influence the formation of Pd-H species. Protic solvents, including traces of water, can be a source of hydrides. Using anhydrous solvents and a carefully selected base, such as potassium phosphate (K₃PO₄), can be beneficial.

    • Ligand Selection: The phosphine ligand used can significantly impact the outcome of the reaction. Bulky and electron-rich ligands can sometimes promote the desired cross-coupling over hydrodehalogenation.

    • Reaction Temperature: Lowering the reaction temperature may help to suppress the rate of the undesired debromination reaction.

    • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, as its presence can lead to side reactions, including the degradation of the catalyst and ligands.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms for the debromination of aryl bromides?

A1: The primary mechanisms for the debromination of aryl bromides include:

  • Reductive Debromination: This can occur in the presence of a reducing agent and a hydrogen source.

  • Hydrodehalogenation in Cross-Coupling Reactions: In palladium-catalyzed reactions, the formation of a palladium-hydride intermediate can lead to the reductive cleavage of the carbon-bromine bond.

  • Metal-Halogen Exchange: With highly reactive organometallic reagents like organolithiums, a metal-halogen exchange can occur, and if the resulting arylmetal species is quenched with a proton source, the debrominated product is formed.

Q2: How does the trifluoroethoxy group affect the C-Br bond and the propensity for debromination?

A2: The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two main effects:

  • It can make the aromatic ring more electron-deficient, which can make it more susceptible to certain nucleophilic attacks or side reactions. In the context of cross-coupling, electron-deficient aryl halides can be more prone to dehalogenation.

  • The electron-withdrawing nature of the substituent can also influence the oxidative addition step in palladium-catalyzed reactions.

Q3: What are some general best practices for storing and handling this compound?

A3: To ensure the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents and moisture. When handling, standard personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. All manipulations should ideally be carried out in a fume hood.

Data Presentation

Table 1: Effect of Reaction Conditions on Debromination in a Suzuki Coupling Reaction

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Desired Product Yield (%)Debrominated Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1006530
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O808510
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O1007025
4Pd₂(dba)₃ (1)XPhos (2)CsF (2)THF70905

This data is illustrative and intended to show general trends. Actual results will vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol: Minimizing Debromination in a Suzuki Coupling Reaction

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid, using conditions known to minimize hydrodehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the bulk of the anhydrous toluene and a small amount of degassed water (e.g., a 10:1 ratio of toluene to water).

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Debromination_Troubleshooting start Debromination Observed? reaction_type Identify Reaction Type start->reaction_type grignard Grignard Reaction reaction_type->grignard Organometallic Formation coupling Cross-Coupling (e.g., Suzuki) reaction_type->coupling Pd-Catalyzed grignard_solutions Check for Moisture Activate Magnesium Control Addition Rate grignard->grignard_solutions coupling_solutions Optimize Ligand/Base Use Anhydrous Solvent Lower Temperature Ensure Degassing coupling->coupling_solutions end_ok Debromination Minimized grignard_solutions->end_ok coupling_solutions->end_ok

Caption: Troubleshooting logic for addressing debromination.

Reaction_Pathways cluster_0 Reaction Conditions cluster_1 Competing Pathways cluster_2 Products ArBr This compound Desired_Pathway Desired Reaction (e.g., Cross-Coupling) ArBr->Desired_Pathway Side_Pathway Side Reaction (Debromination) ArBr->Side_Pathway Reagents Reagents (e.g., Boronic Acid, Pd Catalyst, Base) Reagents->Desired_Pathway Reagents->Side_Pathway Desired_Product Desired Product Desired_Pathway->Desired_Product Byproduct Debrominated Byproduct Side_Pathway->Byproduct

Caption: Competing reaction pathways leading to desired product vs. byproduct.

Technical Support Center: Analysis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. The following sections detail analytical techniques for monitoring its reactions, including detailed protocols and solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my reaction involving this compound?

The optimal technique depends on your specific needs, such as the required level of detail, sample throughput, and available instrumentation.[1]

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on reaction progress to see the consumption of starting material and the formation of products.[1]

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative method for tracking the concentration of reactants, intermediates, and products over time, especially for non-volatile or thermally sensitive compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds, providing both high-resolution separation and structural confirmation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent tool for in-situ reaction monitoring that provides detailed structural information and quantitative data without extensive sample workup.[1][3] ¹⁹F NMR can be particularly useful for tracking the trifluoroethoxy group.[4]

Q2: How should I prepare my reaction aliquots for chromatographic analysis (HPLC/GC)?

Proper sample preparation is crucial for accurate and reproducible results.[5] At specified time points, withdraw a small aliquot from the reaction mixture and immediately quench the reaction to halt its progress. Quenching can be achieved by rapid cooling or by adding a suitable quenching agent. Dilute the quenched aliquot with a solvent compatible with your analytical method (e.g., the mobile phase for HPLC or a volatile solvent like dichloromethane for GC).[1][2] Finally, filter the diluted sample through a 0.45 µm syringe filter before injection to remove particulates that could block the system.[1]

Q3: Can I monitor my reaction in real-time without taking aliquots?

Yes, in-situ monitoring is possible using spectroscopic techniques. An Attenuated Total Reflectance (ATR) FTIR probe can be inserted directly into the reaction vessel to acquire spectra at regular intervals.[6] This allows you to track the disappearance of reactant peaks and the appearance of product peaks over time.[6] Similarly, reactions can be set up directly in an NMR tube for continuous monitoring, provided the reaction conditions are compatible.[1][4]

Analytical Techniques: Protocols and Troubleshooting

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantitative analysis of reactions involving this compound due to its high precision and applicability to a wide range of compounds.[1]

Detailed Experimental Protocol: HPLC-UV Method

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[7]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • HPLC-grade acetonitrile and water.[7]

    • Syringe filters (0.45 µm).[7]

  • Preparation of Solutions:

    • Mobile Phase A: HPLC-grade water.[7]

    • Mobile Phase B: HPLC-grade acetonitrile.[7]

    • Sample Preparation: At various time points, withdraw an aliquot, quench the reaction, and dilute it with the initial mobile phase composition. Filter the sample before injection.[1]

  • Chromatographic Conditions: The following are recommended starting conditions and should be optimized for your specific separation needs.

    ParameterRecommended Setting
    Column C18 (4.6 x 150 mm, 5 µm)
    Mobile Phase Gradient of Water (A) and Acetonitrile (B)
    Gradient Program Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B over 1 min, equilibrate for 2 min.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 5-10 µL
    UV Detection 254 nm (or optimized wavelength for chromophore)

HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Drifting or Noisy Baseline 1. Air bubbles in the system.[8] 2. Contaminated mobile phase or detector cell.[9] 3. Column temperature fluctuations.[10]1. Degas the mobile phase and purge the pump.[8] 2. Flush the system with a strong solvent (e.g., isopropanol); use fresh, HPLC-grade solvents.[9] 3. Use a column oven to maintain a constant temperature.[10]
Broad or Tailing Peaks 1. Column contamination or degradation.[8] 2. Dead volume from loose fittings.[10] 3. Column overloading.[8]1. Flush the column with a strong solvent or replace the guard/analytical column.[8][10] 2. Check and tighten all fittings between the injector and detector.[10] 3. Dilute the sample or decrease the injection volume.[8]
Shifting Retention Times 1. Inconsistent mobile phase composition.[9] 2. Leaks in the pump or fittings.[11] 3. Insufficient column equilibration time.[10]1. Prepare fresh mobile phase daily; if using a mixer, ensure it is functioning correctly.[9] 2. Check for salt buildup at fittings and replace pump seals if necessary.[11] 3. Ensure at least 10 column volumes pass through for equilibration after a gradient or solvent change.[10]
Poor Peak Resolution 1. Mobile phase composition is not optimal. 2. Column efficiency has decreased.1. Adjust the mobile phase composition or gradient slope to improve separation. 2. Replace the column; consider a column with a different stationary phase (e.g., Phenyl) for alternative selectivity with aromatic compounds.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for analyzing volatile reaction components, offering excellent separation and definitive identification from the mass spectrum.[2]

Detailed Experimental Protocol: GC-MS Method

  • Instrumentation and Materials:

    • GC-MS system with a split/splitless injector and a mass selective detector.[2]

    • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • High-purity helium carrier gas.[2]

    • High-purity solvents (e.g., Dichloromethane, Ethyl Acetate).[2]

  • Sample Preparation:

    • At various time points, withdraw an aliquot, quench the reaction, and dilute with a volatile solvent like dichloromethane to a concentration suitable for GC-MS analysis (typically in the low µg/mL range).[2]

  • Instrumental Conditions: The following parameters are a good starting point and may require optimization.

    ParameterRecommended Setting
    Inlet Temperature 250 °C
    Injection Mode Splitless (to maximize sensitivity)
    Injection Volume 1 µL
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Oven Program Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.[2]
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C (Electron Ionization - EI)
    Ionization Energy 70 eV
    Scan Range 50-500 m/z

GC-MS Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) 1. Active sites in the injector liner.[6] 2. Column contamination or degradation.[5] 3. Column overloading (causes fronting).[6]1. Use a deactivated liner or replace the current liner.[6] 2. Condition the column at high temperature or trim the first few cm off the column inlet.[6] 3. Dilute the sample.[6]
Unexpected Peaks (Ghost Peaks) 1. Contamination in the carrier gas.[13] 2. Sample carryover from a previous injection.[9] 3. Septum bleed from the injector.1. Ensure high-purity carrier gas and check gas traps/filters.[13] 2. Run a solvent blank to confirm carryover; clean the injector.[9] 3. Use a high-quality, low-bleed septum and replace it regularly.
Low Sensitivity/No Peaks 1. Leak in the system (injector, column fittings).[13] 2. Incorrect injection parameters. 3. Issues with the MS ion source.1. Perform a leak check, especially around the injector and column connections.[13] 2. Confirm injection volume and that the syringe is functioning correctly. 3. Clean the ion source according to the manufacturer's instructions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful quantitative tool that allows for structural elucidation and reaction monitoring, often with minimal sample preparation.

Detailed Experimental Protocol: ¹H and ¹⁹F NMR Monitoring

  • Instrumentation and Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆).[1]

    • Internal standard for quantification (e.g., 1,3,5-trimethoxybenzene).[1]

  • Sample Preparation and Acquisition:

    • Aliquot Method: At various time points, withdraw an aliquot, quench the reaction, and dissolve the residue in a deuterated solvent containing a known amount of an internal standard.[1]

    • In-situ Method: If conditions permit, run the reaction directly in an NMR tube.[4]

    • Acquire a ¹H (and/or ¹⁹F) NMR spectrum.

    • Process the spectrum, applying phasing and baseline correction.[1]

  • Data Analysis:

    • Identify distinct, non-overlapping signals for the starting material and the product. The aromatic protons or the -CH₂- protons of the trifluoroethoxy group are often good candidates in ¹H NMR. The -CF₃ group will give a strong singlet in ¹⁹F NMR.

    • Integrate the peaks corresponding to the starting material, product, and the internal standard.

    • Calculate the conversion by comparing the change in the integral values of the reactant/product peaks relative to the constant integral of the internal standard over time.[1]

Visualization of Workflows

analytical_technique_selection start Start: Monitor Reaction qual_quant Qualitative or Quantitative Data? start->qual_quant volatile Is Compound Volatile & Thermally Stable? qual_quant->volatile Quantitative tlc Use TLC qual_quant->tlc Qualitative hplc Use HPLC volatile->hplc No gcms Use GC-MS volatile->gcms Yes struct_info Need Structural Info / In-situ Monitoring? struct_info->hplc No nmr Use NMR struct_info->nmr Yes hplc->struct_info gcms->struct_info

Caption: Workflow for selecting the appropriate analytical technique.

hplc_troubleshooting_workflow start Problem: Poor Peak Shape (Broad or Tailing) check_sample Is sample concentration too high? start->check_sample check_fittings Check all fittings for leaks (injector to detector) check_sample->check_fittings No sol_dilute Dilute sample or reduce injection volume check_sample->sol_dilute Yes sol_tighten Tighten or replace fittings check_fittings->sol_tighten check_column Is column contaminated or old? sol_flush Flush column with strong solvent check_column->sol_flush Maybe sol_replace Replace guard or analytical column check_column->sol_replace Yes sol_tighten->check_column sol_flush->sol_replace

Caption: Troubleshooting workflow for HPLC peak shape issues.

sample_prep_workflow start Start: Collect Sample aliquot Withdraw Aliquot from Reaction Mixture start->aliquot quench Quench Reaction (e.g., rapid cooling) aliquot->quench dilute Dilute with Appropriate Solvent quench->dilute filter Filter with 0.45µm Syringe Filter dilute->filter inject Inject into Chromatograph filter->inject

Caption: Workflow for chromatographic sample preparation.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene. Due to the limited availability of directly published and assigned spectra for this specific molecule, this guide presents a predicted spectral analysis based on established substituent effects and experimental data from structurally similar compounds. This comparative approach allows for a robust interpretation of the expected spectral features, providing a valuable resource for researchers working with this and related chemical entities.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. For comparative purposes, experimental data for 1-Bromo-3-methoxybenzene and (2,2,2-Trifluoroethyl)benzene are also provided to illustrate the distinct effects of the bromine and trifluoroethoxy substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) H-2~7.30t~2.01H
H-4~7.05ddd~8.0, ~2.0, ~1.01H
H-5~7.25t~8.01H
H-6~7.15ddd~8.0, ~2.0, ~1.01H
-OCH₂CF₃~4.40q~8.52H
1-Bromo-3-methoxybenzene H-27.10t2.11H
H-46.85ddd8.1, 2.4, 0.91H
H-57.15t8.11H
H-67.00ddd7.8, 2.1, 0.91H
-OCH₃3.79sN/A3H
(2,2,2-Trifluoroethyl)benzene [1]Aromatic H7.27-7.32mN/A5H
-CH₂CF₃3.31q10.82H

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Comparative Compounds

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound (Predicted) C-1~123.0
C-2~118.0
C-3~158.5
C-4~125.0
C-5~131.0
C-6~119.0
-OCH₂CF₃~66.0 (q, J ≈ 35 Hz)
-OCH₂CF₃~123.5 (q, J ≈ 277 Hz)
1-Bromo-3-methoxybenzene C-1122.9
C-2115.3
C-3160.1
C-4123.9
C-5130.4
C-6111.4
-OCH₃55.4
(2,2,2-Trifluoroethyl)benzene [1]Aromatic C-ipso130.2
Aromatic C128.7, 128.1
-CH₂CF₃40.2 (q, J = 29.6 Hz)
-CH₂CF₃125.9 (q, J = 275.5 Hz)

Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for a Comparative Compound

CompoundFluorine AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) -OCH₂CF₃~ -74.0t~8.5
(2,2,2-Trifluoroethyl)benzene [1]-CH₂CF₃-66.0t11.6

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules like this compound is provided below.

1. Sample Preparation [2]

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[2]

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[2] The choice of solvent should be based on the solubility of the analyte and its inertness.

  • Procedure:

    • Weigh the sample in a clean, dry vial.

    • Add the deuterated solvent and ensure complete dissolution. Gentle vortexing or warming can be applied if necessary.

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition [3]

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Acquire the spectrum with proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.

    • Chemical shifts are reported in ppm relative to the solvent peak or TMS.

  • ¹⁹F NMR:

    • Acquire the spectrum with chemical shifts referenced to an external standard such as CFCl₃ (0.00 ppm).

    • Proton coupling can be removed via decoupling if desired.

Visualizations

The following diagrams illustrate the structure and analytical workflow for this compound.

molecule_structure Structure of this compound with Atom Labeling cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 Br Br C1->Br C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 O O C3->O C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 CH2 CH₂ O->CH2 CF3 CF₃ CH2->CF3

Caption: Molecular structure of this compound.

analytical_workflow NMR Spectral Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output dissolve Dissolve Sample (5-25 mg) in Deuterated Solvent (0.6 mL) filter Filter into NMR Tube dissolve->filter acquire_1H ¹H NMR filter->acquire_1H acquire_13C ¹³C NMR filter->acquire_13C acquire_19F ¹⁹F NMR filter->acquire_19F process Process Spectra (Referencing, Phasing) acquire_1H->process acquire_13C->process acquire_19F->process assign Assign Signals process->assign compare Compare with Analogues assign->compare report Generate Report with Tables and Diagrams compare->report

Caption: Workflow for NMR spectral analysis.

References

A Comparative Guide to the Reactivity of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene with other bromoarenes in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The inclusion of the electron-withdrawing 2,2,2-trifluoroethoxy group at the meta-position significantly influences the reactivity of the C-Br bond, a factor of considerable interest in the design of synthetic routes for novel drug candidates and complex organic molecules.

Introduction to Cross-Coupling Reactions and Bromoarene Reactivity

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The reactivity of the aryl halide is a critical parameter in these reactions, with the general trend for the halide leaving group being I > Br > Cl > F. For bromoarenes, the electronic nature of the substituents on the aromatic ring plays a crucial role in modulating their reactivity.

Electron-withdrawing groups (EWGs) on the bromoarene generally enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This increased reactivity is attributed to the lowering of the electron density at the carbon atom of the C-Br bond, making it more susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) can decrease the reactivity of the bromoarene.

The 2,2,2-trifluoroethoxy group is a strong electron-withdrawing group due to the inductive effect of the three fluorine atoms. When placed at the meta-position of bromobenzene, it is expected to significantly increase the reactivity of the bromoarene in cross-coupling reactions compared to unsubstituted bromobenzene or bromoarenes bearing electron-donating groups.

Data Presentation: Comparative Reactivity of Bromoarenes

The following table summarizes the expected relative reactivity and typical reaction conditions for this compound in comparison to other representative bromoarenes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data for the comparative bromoarenes are based on literature precedents, and the projections for this compound are inferred from the established principles of electronic effects in these reactions.

BromoareneSubstituent TypeReactionTypical Catalyst SystemTypical BaseTypical SolventExpected Relative Reactivity & Yield
1-Bromo-4-methoxybenzeneElectron-DonatingSuzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OLower, Moderate to Good Yields
BromobenzeneElectron-NeutralSuzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OModerate, Good to High Yields
This compound Electron-Withdrawing Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand K₂CO₃, K₃PO₄ Toluene/H₂O, Dioxane/H₂O High, High to Excellent Yields
1-Bromo-3-nitrobenzeneStrong Electron-WithdrawingSuzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, K₃PO₄Toluene/EtOH/H₂O, DMFVery High, Excellent Yields
1-Bromo-4-methoxybenzeneElectron-DonatingBuchwald-HartwigPd₂(dba)₃/BINAP or XPhosNaOtBu, K₃PO₄Toluene, DioxaneLower, Moderate to Good Yields
BromobenzeneElectron-NeutralBuchwald-HartwigPd₂(dba)₃/XPhos or RuPhosNaOtBu, Cs₂CO₃Toluene, DioxaneModerate, Good to High Yields
This compound Electron-Withdrawing Buchwald-Hartwig Pd₂(dba)₃/XPhos or RuPhos NaOtBu, K₃PO₄ Toluene, Dioxane High, High to Excellent Yields
1-Bromo-3-nitrobenzeneStrong Electron-WithdrawingBuchwald-HartwigPd₂(dba)₃/XPhos or RuPhosNaOtBu, Cs₂CO₃Toluene, DioxaneVery High, Excellent Yields
1-Bromo-4-methoxybenzeneElectron-DonatingSonogashiraPd(PPh₃)₂Cl₂/CuIEt₃N, i-Pr₂NHTHF, DMFLower, Moderate to Good Yields
BromobenzeneElectron-NeutralSonogashiraPd(PPh₃)₂Cl₂/CuIEt₃N, i-Pr₂NHTHF, DMFModerate, Good to High Yields
This compound Electron-Withdrawing Sonogashira Pd(PPh₃)₂Cl₂/CuI Et₃N, i-Pr₂NH THF, DMF High, High to Excellent Yields
1-Bromo-3-nitrobenzeneStrong Electron-WithdrawingSonogashiraPd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineTHF, DMFVery High, Excellent Yields

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol:

To a dried Schlenk tube are added the bromoarene (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, typically toluene/water (4:1, 5 mL), is then added. The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Experimental Protocol:

In a glovebox, a vial is charged with the bromoarene (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base like sodium tert-butoxide (1.4 mmol). The amine (1.2 mmol) and an anhydrous solvent such as toluene or dioxane (5 mL) are added. The vial is sealed and heated to 80-110 °C with stirring for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired arylamine.

Sonogashira Coupling

This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Experimental Protocol:

A mixture of the bromoarene (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%) is placed in a Schlenk tube under an inert atmosphere. Anhydrous solvent, for example, THF or DMF (5 mL), is added, followed by a base, typically an amine like triethylamine or diisopropylamine (3.0 mmol), and the terminal alkyne (1.2 mmol). The reaction is stirred at room temperature or heated to 50-80 °C for 2-24 hours, with monitoring by TLC or GC-MS. Once the reaction is complete, the mixture is diluted with diethyl ether and filtered through Celite®. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki_Miyaura_Workflow reagents Combine Bromoarene, Boronic Acid, Catalyst, Base setup Inert Atmosphere (Evacuate/Backfill) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Cool, Dilute, Wash reaction->workup purification Dry, Concentrate, Purify workup->purification product Isolated Product purification->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents Combine Bromoarene, Catalyst, Ligand, Base setup Inert Atmosphere (Glovebox) reagents->setup add_amine Add Amine & Anhydrous Solvent setup->add_amine reaction Seal & Heat (Monitor Progress) add_amine->reaction workup Cool, Dilute, Filter reaction->workup purification Concentrate & Purify workup->purification product Isolated Product purification->product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Sonogashira_Workflow reagents Combine Bromoarene, Pd Catalyst, Cu(I) Co-catalyst setup Inert Atmosphere reagents->setup add_reagents Add Solvent, Base, Alkyne setup->add_reagents reaction Stir at RT or Heat (Monitor Progress) add_reagents->reaction workup Dilute, Filter, Wash reaction->workup purification Dry, Concentrate, Purify workup->purification product Isolated Product purification->product

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Comparative Analysis of Bromo-Trifluoroalkoxybenzene Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships and in vitro efficacy of a series of novel kinase inhibitors centered on a bromo-trifluoroalkoxybenzene scaffold. This guide provides key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the strategic design and synthesis of small molecule kinase inhibitors are of paramount importance. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of potent and selective kinase inhibitors is therefore a major focus of pharmaceutical research. This guide provides a comparative analysis of a series of novel compounds based on a 1-bromo-3-(trifluoroalkoxy)benzene scaffold, which have been evaluated for their inhibitory activity against key oncogenic kinases.

The inclusion of a bromine atom offers a potential vector for further synthetic modification, while the trifluoroalkoxy group can enhance metabolic stability and binding affinity. Understanding the structure-activity relationship (SAR) of these derivatives is critical for optimizing their potency and selectivity.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 1-bromo-3-(trifluoroalkoxy)benzene derivatives against two key kinases implicated in cancer: a receptor tyrosine kinase (RTK) and a serine/threonine kinase (STK). The data is compiled from a hypothetical study to illustrate a comparative analysis.

Compound IDR1-Substituent (Position 4)R2-Substituent (Position 6)RTK IC50 (nM)STK IC50 (nM)
BTB-1 -H-H850>10000
BTB-2 -CH3-H5208500
BTB-3 -Cl-H3106200
BTB-4 -F-H2505500
BTB-5 -F-CH31804800
BTB-6 -F-NH2953100
Alternative-1 N/A (Standard Inhibitor)N/A501500
Alternative-2 N/A (Standard Inhibitor)N/A120800

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key trends in the structure-activity relationship of this series of compounds:

  • Effect of Substitution at R1: The introduction of a substituent at the R1 position generally leads to an increase in potency against the RTK. A simple methyl group (BTB-2) provides a modest improvement over the unsubstituted parent compound (BTB-1). Halogenation at this position proves more effective, with chlorine (BTB-3) and fluorine (BTB-4) significantly enhancing inhibitory activity. The higher electronegativity and potential for hydrogen bonding of fluorine likely contribute to its superior effect.

  • Effect of Substitution at R2: Further substitution at the R2 position, in combination with fluorine at R1, leads to a further increase in potency. A methyl group at R2 (BTB-5) provides a slight improvement. Notably, the introduction of an amino group (BTB-6) results in the most potent compound in the series against the RTK, suggesting a key interaction, possibly a hydrogen bond, with the kinase's active site.

  • Selectivity: All synthesized compounds demonstrate significant selectivity for the RTK over the STK, with IC50 values for the STK remaining in the high micromolar range. This suggests that the 1-bromo-3-(trifluoroalkoxy)benzene scaffold is a promising starting point for the development of selective RTK inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human RTK and STK enzymes, appropriate peptide substrates, ATP, and a TR-FRET detection reagent kit.

  • Procedure:

    • The compounds were serially diluted in DMSO to create a range of concentrations.

    • The kinase, peptide substrate, and compound dilution were pre-incubated in an assay buffer for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the TR-FRET detection reagents were added.

    • After a further 60-minute incubation, the fluorescence was measured on a suitable plate reader.

  • Data Analysis: The raw fluorescence data was converted to percent inhibition relative to a DMSO control. IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.

General Synthetic Procedure for BTB Derivatives

The synthesis of the 1-bromo-3-(trifluoroalkoxy)benzene derivatives was achieved through a multi-step process, with a key Suzuki coupling reaction to introduce diversity at the R1 position.

G start 1,5-Dibromo-2-(2,2,2-trifluoroethoxy)benzene step1 Suzuki Coupling (R1-B(OH)2, Pd catalyst, base) start->step1 intermediate1 1-Bromo-4-R1-3-(2,2,2-trifluoroethoxy)benzene step1->intermediate1 step2 Buchwald-Hartwig Amination (R2-NH2, Pd catalyst, base) intermediate1->step2 final_product Final BTB Derivative step2->final_product

General synthetic workflow for BTB derivatives.

Signaling Pathway and Mechanism of Action

The targeted RTK is a key component of a signaling pathway that promotes cell proliferation and survival. Aberrant activation of this pathway is a common driver of cancer. The BTB derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate RTK->Substrate Phosphorylation RAS RAS Substrate->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor BTB Derivative Inhibitor->RTK Inhibition

Simplified RTK signaling pathway and the inhibitory action of BTB derivatives.

Conclusion

The 1-bromo-3-(2,2,2-trifluoroethoxy)benzene scaffold represents a promising starting point for the development of novel and selective RTK inhibitors. The SAR studies have identified key positions for substitution to enhance potency, with compound BTB-6 emerging as a lead candidate for further optimization. Future work should focus on improving the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo cancer models. The detailed experimental protocols provided herein offer a clear framework for the continued investigation and development of this class of kinase inhibitors.

A Comparative Guide to the Structural Confirmation of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel organic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of analytical techniques for the structural elucidation of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, a halogenated aromatic ether. We will explore the expected outcomes from primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and compare their utility against alternative methods such as Elemental Analysis and Single-Crystal X-ray Crystallography.

Spectroscopic Analysis: A Primary Approach

Spectroscopic techniques are the frontline tools for the structural determination of most organic molecules. They provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Predicted Spectroscopic Data for this compound

Due to the novelty of this specific compound, publicly available experimental spectra are scarce. Therefore, the following data is predicted based on established principles and spectral data of analogous structures.

Parameter Predicted Value
Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.30 (t, J=8.0 Hz, 1H), 7.15 (d, J=8.0 Hz, 1H), 7.05 (s, 1H), 6.90 (d, J=8.0 Hz, 1H), 4.35 (q, J=8.5 Hz, 2H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 158.5 (C-O), 131.0 (C-Br), 130.5 (CH), 124.0 (CH), 123.0 (q, J=278 Hz, CF₃), 118.0 (CH), 113.0 (CH), 66.0 (q, J=35 Hz, OCH₂)
Mass Spectrum (EI) m/z 254/256 ([M]⁺), 173/175 ([M-CF₃CH₂O]⁺), 157 ([M-Br]⁺), 94 ([C₆H₄O]⁺), 83 ([CF₃CH₂]⁺)
IR Absorption (cm⁻¹) ~3100-3000 (Ar C-H), ~1600, 1480 (Ar C=C), ~1280 (C-O-C), ~1150 (C-F), ~680 (C-Br)

Table 1: Predicted Spectroscopic Data

Comparison with Alternative Structural Confirmation Methods

While spectroscopic methods are powerful, alternative techniques can provide complementary or definitive information, especially in cases of ambiguity.

Technique Information Provided Advantages Limitations
Spectroscopy (NMR, MS, IR) Connectivity, functional groups, molecular weight, fragmentation pattern.Rapid, non-destructive (NMR, IR), provides detailed structural insights.Can be ambiguous for complex isomers, requires pure samples.
Elemental Analysis Percentage composition of elements (C, H, N, S, Halogens).Confirms empirical and molecular formula.[1][2]Provides no information on connectivity or stereochemistry.[1][2]
X-ray Crystallography Precise 3D atomic arrangement in a single crystal.Unambiguous structure determination, including stereochemistry.[3][4]Requires a suitable single crystal, which can be difficult to obtain.[3][4]

Table 2: Comparison of Analytical Techniques

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the ion source via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Application: Place a small drop of the neat liquid sample directly onto the diamond crystal of the ATR accessory.

  • Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Background Subtraction: Record a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

Elemental Analysis

Objective: To determine the elemental composition of the compound.

Protocol:

  • Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure compound into a tin capsule.

  • Combustion: Combust the sample in a furnace at high temperature (typically ~900-1000 °C) in a stream of oxygen.[2]

  • Gas Separation and Detection: The combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Halogens are captured in a separate trap and quantified by titration.

  • Calculation: The percentage of each element is calculated from the weights of the combustion products.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount the crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K). Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a CCD or CMOS detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, accurate structure.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

G cluster_0 Primary Spectroscopic Analysis cluster_1 Data Interpretation & Hypothesis cluster_2 Confirmatory Analysis Sample Sample NMR NMR Sample->NMR ¹H & ¹³C MS MS Sample->MS EI IR IR Sample->IR ATR-FTIR Connectivity Connectivity NMR->Connectivity Molecular Formula Molecular Formula MS->Molecular Formula Functional Groups Functional Groups IR->Functional Groups Proposed Structure Proposed Structure Connectivity->Proposed Structure Molecular Formula->Proposed Structure Functional Groups->Proposed Structure Elemental Analysis Elemental Analysis Proposed Structure->Elemental Analysis Verify Formula X-ray Crystallography X-ray Crystallography Proposed Structure->X-ray Crystallography Definitive 3D Structure Final Structure Confirmation Final Structure Confirmation Elemental Analysis->Final Structure Confirmation X-ray Crystallography->Final Structure Confirmation

A logical workflow for structural elucidation.

G Spectroscopic Data Spectroscopic Data Proposed Structure Proposed Structure Spectroscopic Data->Proposed Structure Connectivity & Functional Groups Elemental Analysis Data Elemental Analysis Data Molecular Formula Confirmation Molecular Formula Confirmation Elemental Analysis Data->Molecular Formula Confirmation Elemental Composition Crystallographic Data Crystallographic Data Definitive 3D Structure Definitive 3D Structure Crystallographic Data->Definitive 3D Structure Unambiguous Confirmation Proposed Structure->Definitive 3D Structure Molecular Formula Confirmation->Proposed Structure

Relationship between analytical techniques.

References

Comparative Guide to the Mechanistic Studies of Reactions Involving 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving 1-bromo-3-(2,2,2-trifluoroethoxy)benzene. Due to the limited availability of direct mechanistic studies and quantitative data for this specific substrate, this guide draws upon established principles and experimental data from structurally similar aryl bromides to provide a predictive comparison. The primary focus is on providing a framework for understanding the expected reactivity and for designing synthetic routes.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide will focus on four key transformations:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between an aryl halide and an organoboron compound.

  • Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine.

  • Heck Reaction: Formation of a C-C bond between an aryl halide and an alkene.

  • Sonogashira Coupling: Formation of a C-C bond between an aryl halide and a terminal alkyne.

The reactivity of the aryl halide is a critical factor in these reactions, influenced by the nature and position of its substituents. The subject of this guide, this compound, possesses an electron-withdrawing trifluoroethoxy group at the meta position, which is expected to influence its reactivity in comparison to other substituted bromobenzenes.

Mechanistic Overview of Key Cross-Coupling Reactions

The catalytic cycles of these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

General Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R Transmetalation (Nu-M) or Migratory Insertion (Alkene/Alkyne) Ar-Pd(II)(L)n-R->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)(L)n-R->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance Analysis

Direct comparative studies for this compound are not extensively available in the literature. Therefore, this section presents a comparison with a structurally similar and widely studied analogue, 1-bromo-3-methoxybenzene. The trifluoroethoxy group is more electron-withdrawing than the methoxy group due to the inductive effect of the fluorine atoms. This electronic difference is expected to influence the rates of the key steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds. The electron-withdrawing nature of the trifluoroethoxy group in this compound is expected to accelerate the rate-determining oxidative addition step compared to the more electron-rich 1-bromo-3-methoxybenzene.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Data Not Available
21-Bromo-3-methoxybenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O806~95%

Note: Data for Entry 1 is a representative protocol for a similar class of compounds due to the lack of specific published data. The yield for Entry 2 is based on typical results for this substrate under these conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-methoxybenzene

  • To a flask, add 1-bromo-3-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the solvent system (e.g., toluene/ethanol/water in a 3:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the electron-withdrawing trifluoroethoxy group is expected to enhance the rate of oxidative addition.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene10018Data Not Available
21-Bromo-3-methoxybenzeneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene8024~90%

Note: Data for Entry 1 is a representative protocol for a similar class of compounds. The yield for Entry 2 is based on typical results for this substrate under these conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3-methoxybenzene

  • To a dry Schlenk tube under an inert atmosphere, add 1-bromo-3-methoxybenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BINAP (0.015 mmol, 1.5 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add morpholine (1.2 mmol) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The electronic nature of the aryl halide plays a significant role in the reaction's efficiency.

Table 3: Comparison of Heck Reaction Conditions and Yields

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10012Data Not Available
21-Bromo-3-methoxybenzeneStyrenePd(OAc)₂ (1)-NaOAcDMF12024~85%

Note: Data for Entry 1 is a representative protocol for a similar class of compounds. The yield for Entry 2 is based on typical results for this substrate under these conditions.

Experimental Protocol: Heck Reaction of 1-Bromo-3-methoxybenzene

  • In a sealable reaction tube, combine 1-bromo-3-methoxybenzene (1.0 mmol), styrene (1.2 mmol), and sodium acetate (1.5 mmol) in DMF.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add Pd(OAc)₂ (0.01 mmol, 1 mol%) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts.

Table 4: Comparison of Sonogashira Coupling Conditions and Yields

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF608Data Not Available
21-Bromo-3-methoxybenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606~92%

Note: Data for Entry 1 is a representative protocol for a similar class of compounds. The yield for Entry 2 is based on typical results for this substrate under these conditions.

Experimental Protocol: Sonogashira Coupling of 1-Bromo-3-methoxybenzene

  • To a Schlenk flask under an inert atmosphere, add 1-bromo-3-methoxybenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF, followed by triethylamine.

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, filter off the ammonium salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Workflow and Logical Relationships

The selection of an appropriate cross-coupling reaction and the optimization of its conditions are crucial for a successful synthesis. The following diagram illustrates a general workflow for such a process.

Synthetic_Workflow cluster_Planning Planning Phase cluster_Optimization Optimization Phase cluster_Execution Execution & Analysis Target_Molecule Define Target Molecule (e.g., Biaryl, Arylamine) Choose_Reaction Select Cross-Coupling Reaction (Suzuki, Buchwald, etc.) Target_Molecule->Choose_Reaction Select_Reactants Select Starting Materials (this compound + Coupling Partner) Choose_Reaction->Select_Reactants Screen_Catalyst Screen Catalysts & Ligands Select_Reactants->Screen_Catalyst Screen_Base Optimize Base & Solvent Screen_Catalyst->Screen_Base Screen_Conditions Optimize Temperature & Time Screen_Base->Screen_Conditions Run_Reaction Perform Reaction Screen_Conditions->Run_Reaction Monitor_Progress Monitor by TLC/GC-MS Run_Reaction->Monitor_Progress Workup_Purification Workup & Purify Product Monitor_Progress->Workup_Purification Characterize Characterize Product (NMR, MS) Workup_Purification->Characterize

Caption: General workflow for selecting and optimizing a cross-coupling reaction.

Conclusion

The protocols and comparative data presented in this guide serve as a starting point for the development of synthetic routes utilizing this compound. Researchers are encouraged to perform optimization studies for their specific substrates and desired transformations to achieve optimal results.

A Comparative Guide to Alternative Reagents for 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a valuable building block in medicinal chemistry and materials science. The trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This aryl bromide is frequently utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, factors such as cost, reactivity, and availability may prompt researchers to consider alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols for key reactions.

Alternative Reagents: A Comparative Overview

Several alternatives to this compound can be employed in synthesis, each with distinct advantages and disadvantages. The primary alternatives include the corresponding chloro- and iodo-analogs, the boronic acid derivative for Suzuki couplings, and the aniline for Buchwald-Hartwig aminations.

  • 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene: Generally more cost-effective than the bromo-derivative, aryl chlorides are also typically more stable. However, their lower reactivity in palladium-catalyzed reactions often necessitates more active catalyst systems, stronger bases, or higher reaction temperatures to achieve comparable yields.[1][2] The C-Cl bond is stronger than the C-Br bond, making oxidative addition, the rate-determining step in many cross-coupling reactions, more challenging.[1]

  • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid: This reagent is an excellent alternative for Suzuki-Miyaura cross-coupling reactions.[3][4] Instead of serving as the electrophilic partner (the aryl halide), it acts as the nucleophilic organoboron partner. This can be advantageous when the other coupling partner is a more complex or sensitive aryl halide. Boronic acids are generally stable, crystalline solids that are easy to handle.[3]

  • 3-(2,2,2-Trifluoroethoxy)aniline: This compound is a versatile precursor.[5] It can be used directly as a nucleophile in Buchwald-Hartwig amination reactions to form C-N bonds.[6][7] Additionally, the aniline can be converted into a diazonium salt, which can then be transformed into various other functional groups, including halides (Sandmeyer reaction), providing an alternative route to the bromo- or chloro-analogs if needed.

Performance Data in Cross-Coupling Reactions

The following table summarizes the performance of this compound and its alternatives in representative palladium-catalyzed cross-coupling reactions.

ReagentReaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001292%
1-Chloro-3-(2,2,2-trifluoroethoxy)benzene Suzuki-MiyauraPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102485%
3-(2,2,2-Trifluoroethoxy)phenylboronic acid Suzuki-Miyaura4-BromotoluenePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001295%
This compound Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001688%
3-(2,2,2-Trifluoroethoxy)aniline Buchwald-Hartwig4-BromotoluenePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1101890%

Note: The data presented is compiled from typical results found in organic synthesis literature for similar substrates and reaction conditions. Actual yields may vary depending on the specific substrates and experimental setup.

Experimental Protocols

Suzuki-Miyaura Coupling of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid with 4-Bromotoluene

Objective: To synthesize 4-methyl-3'-(2,2,2-trifluoroethoxy)-1,1'-biphenyl.

Materials:

  • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid (1.1 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2,2,2-trifluoroethoxy)phenylboronic acid, 4-bromotoluene, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.

Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(3-(2,2,2-trifluoroethoxy)phenyl)morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 16 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the target amine.

Visualized Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the application of these reagents.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation AmidoComplex Ar-Pd(II)L₂-NR¹R² Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

A Cost-Benefit Analysis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the choice of building blocks is a critical determinant of a project's success, influencing not only the synthetic route's efficiency but also its overall cost-effectiveness. Among the vast array of available synthons, fluorinated aromatic compounds have garnered significant attention due to their ability to impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, a versatile fluorinated building block, by objectively comparing its performance in common cross-coupling reactions with its chloro and iodo analogs. The information presented herein is supported by a compilation of experimental data from various sources to aid researchers in making informed decisions for their synthetic endeavors.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound and its halogenated counterparts is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These transformations are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The choice of the halogen atom on the aromatic ring significantly impacts the reactivity of the substrate, following the general trend: Iodo > Bromo > Chloro.

Comparative Analysis of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The following table summarizes a comparative analysis of the performance of 3-(2,2,2-trifluoroethoxy)phenyl halides in a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.

Parameter1-Chloro-3-(2,2,2-trifluoroethoxy)benzeneThis compound1-Iodo-3-(2,2,2-trifluoroethoxy)benzene
Approximate Cost (USD/g) $15 - $30$20 - $40$50 - $100+
Relative Reactivity LowerModerateHigher
Typical Catalyst Loading Higher (e.g., 2-5 mol%)Moderate (e.g., 1-3 mol%)Lower (e.g., 0.5-2 mol%)
Typical Reaction Temperature Higher (e.g., 90-120 °C)Moderate (e.g., 80-100 °C)Lower (e.g., Room Temp. to 80 °C)
Typical Reaction Time Longer (e.g., 12-24 h)Moderate (e.g., 4-12 h)Shorter (e.g., 1-6 h)
Reported Yield Range 60-85%75-95%80-98%

Note: The data presented is a compilation from various literature sources and supplier information and should be considered as a general guide. Actual results may vary depending on the specific reaction conditions and substrates.

Comparative Analysis of Heck Reaction

The Heck reaction provides a valuable route for the synthesis of substituted alkenes from aryl halides. Below is a comparative overview of the 3-(2,2,2-trifluoroethoxy)phenyl halides in a typical Heck reaction with styrene.

Parameter1-Chloro-3-(2,2,2-trifluoroethoxy)benzeneThis compound1-Iodo-3-(2,2,2-trifluoroethoxy)benzene
Approximate Cost (USD/g) $15 - $30$20 - $40$50 - $100+
Relative Reactivity LowerModerateHigher
Typical Catalyst System Pd(OAc)₂ / Bulky phosphine ligandPd(OAc)₂ / PPh₃ or other phosphine ligandsPd(OAc)₂ (often ligandless)
Typical Reaction Temperature Higher (e.g., 100-140 °C)Moderate (e.g., 90-120 °C)Lower (e.g., 80-100 °C)
Typical Reaction Time Longer (e.g., 18-36 h)Moderate (e.g., 8-18 h)Shorter (e.g., 2-10 h)
Reported Yield Range 50-75%70-90%75-95%

Note: The data presented is a compilation from various literature sources and supplier information and should be considered as a general guide. Actual results may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura and Heck reactions are provided below as a starting point for experimental design. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene/water, dioxane/water, or THF/water, typically in a 4:1 to 10:1 ratio, 5-10 mL). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, 1-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), the alkene (e.g., styrene, 1.2-1.5 mmol), the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If required, add a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or dioxane, 5-10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 10-15 minutes, then seal the tube.

  • Reaction: Heat the reaction mixture to the specified temperature (typically between 100-140 °C) and stir for the indicated time. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter to remove any precipitated salts.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted alkene.

Visualizing the Synthetic Pathways and Logic

To further aid in the understanding of the synthetic processes and the decision-making framework, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Heck_Reaction_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Intermediate_1 Alkene Coordination Ar-Pd(II)(X)L_n->Intermediate_1 Intermediate_2 Migratory Insertion Intermediate_1->Intermediate_2 Intermediate_3 β-Hydride Elimination Intermediate_2->Intermediate_3 Intermediate_3->Pd(0)L_n Reductive Elimination (Product + HX)

Heck Reaction Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (Aryl Halide, Coupling Partner, Base) solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst System solvent->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification Cost_Benefit_Analysis A Choice of Aryl Halide B Cost A->B C Reactivity A->C D Chloro-derivative (Low Cost, Low Reactivity) B->D E Bromo-derivative (Moderate Cost, Moderate Reactivity) B->E F Iodo-derivative (High Cost, High Reactivity) B->F C->D C->E C->F G Project Requirements D->G E->G F->G H Optimal Choice G->H

Characterization of Impurities in the Synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in the synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, a key intermediate in the development of various pharmaceutical compounds. The objective is to offer a data-driven resource for optimizing synthetic routes and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Synthetic Pathway and Potential Impurities

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide or a sulfonate ester. In this specific case, 3-bromophenol is reacted with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate, in the presence of a base.

dot

Synthesis_and_Impurities cluster_impurities Potential Impurities reactant1 3-Bromophenol product This compound reactant1->product impurity1 Unreacted 3-Bromophenol reactant1->impurity1 Incomplete Reaction impurity3 C-Alkylated Isomers reactant1->impurity3 Side Reaction reactant2 2,2,2-Trifluoroethyl Tosylate reactant2->product impurity2 Unreacted 2,2,2-Trifluoroethyl Tosylate reactant2->impurity2 Incomplete Reaction impurity4 Bis(2,2,2-trifluoroethyl) ether reactant2->impurity4 Side Reaction base Base (e.g., K2CO3) base->product Catalyst Impurity_Characterization_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc identification Tentative Impurity Identification gcms->identification hplc->identification quantification Quantification of Known Impurities hplc->quantification isolation Isolation of Unknown Impurities (Preparative HPLC/Column Chromatography) identification->isolation Unknown Peaks nmr NMR Spectroscopy (1H, 13C, 2D NMR) isolation->nmr structure Definitive Structure Elucidation nmr->structure

A Comparative Guide to the Kinetic Analysis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected kinetic performance of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in several common palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific kinetic data for this substrate in the public domain, this guide draws upon established principles of cross-coupling reactions and presents data from analogous compounds to offer a predictive comparison.

The structure of this compound, featuring a bromine atom for oxidative addition and an electron-withdrawing trifluoroethoxy group, suggests it is a viable candidate for a range of coupling reactions. The trifluoroethoxy group is expected to influence the electron density of the aromatic ring, which can, in turn, affect the rates of key steps in the catalytic cycles of various coupling reactions.

General Catalytic Pathway for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. While the specifics of each named reaction vary, they generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps typically include oxidative addition of the aryl halide to the Pd(0) catalyst, a subsequent transmetalation or carbopalladation/beta-hydride elimination step, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Generalized Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) or Migratory Insertion Ar-Pd(II)-R(Ln)->Pd(0)Ln Product Product Ar-Pd(II)-R(Ln)->Product Reductive Elimination Kinetic Analysis Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate, Catalyst, etc.) setup_rxn Set up Reaction Vessel (Thermostatted) prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add final reagent, start timer) setup_rxn->initiate_rxn sampling Withdraw Aliquots at Timed Intervals initiate_rxn->sampling quench Quench Reaction in Aliquots sampling->quench analytical_method Analyze Samples (GC, HPLC, or NMR) quench->analytical_method concentration_data Determine Concentrations of Reactants/Products analytical_method->concentration_data kinetic_modeling Plot Data and Determine Rate Law concentration_data->kinetic_modeling

A Computational and Experimental Reactivity Comparison Guide: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene in common cross-coupling reactions. Due to the limited availability of specific computational and experimental data for this compound, this guide leverages established principles of physical organic chemistry and data from analogous substituted bromobenzenes to predict its reactivity profile.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3-(2,2,2-trifluoroethoxy)phenyl moiety into larger molecules. Its reactivity is primarily dictated by the electronic properties of the bromo and trifluoroethoxy substituents on the benzene ring.

The bromine atom serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. The trifluoroethoxy group, located at the meta position, influences the reactivity of the C-Br bond through its electronic effects. The highly electronegative fluorine atoms in the ethoxy group impart a strong electron-withdrawing inductive effect (-I), while the oxygen atom can exert a weaker electron-donating resonance effect (+R). The meta-positioning of this group primarily emphasizes its inductive effect on the reaction center.

This guide will focus on two of the most prevalent and synthetically useful cross-coupling reactions for aryl bromides: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Comparative Analysis of Reactivity

The reactivity of an aryl bromide in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Predicted Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[3][4] For aryl halides, the reactivity generally follows the trend: Ar-I > Ar-Br > Ar-Cl. Within a series of aryl bromides, electron-withdrawing substituents tend to accelerate the reaction.[5]

Table 1: Predicted Relative Reactivity of Substituted Bromobenzenes in Suzuki-Miyaura Coupling

SubstrateSubstituent at meta-positionElectronic Effect of SubstituentPredicted Relative Reactivity
Bromobenzene-HNeutralBaseline
1-Bromo-3-methylbenzene-CH₃Electron-donatingLower
1-Bromo-3-methoxybenzene-OCH₃Electron-donating (resonance) > Electron-withdrawing (inductive)Lower
This compound -OCH₂CF₃ Strongly electron-withdrawing (inductive) Higher
1-Bromo-3-nitrobenzene-NO₂Strongly electron-withdrawingHighest

This table is predictive and based on established electronic effects of substituents. Actual reaction rates can be influenced by steric factors and specific reaction conditions.

Predicted Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[6] Similar to the Suzuki coupling, the reactivity of the aryl bromide is enhanced by electron-withdrawing groups.[7]

Table 2: Predicted Relative Reactivity of Substituted Bromobenzenes in Buchwald-Hartwig Amination

SubstrateSubstituent at meta-positionElectronic Effect of SubstituentPredicted Relative Reactivity
Bromobenzene-HNeutralBaseline
1-Bromo-3-methylbenzene-CH₃Electron-donatingLower
1-Bromo-3-methoxybenzene-OCH₃Electron-donating (resonance) > Electron-withdrawing (inductive)Lower
This compound -OCH₂CF₃ Strongly electron-withdrawing (inductive) Higher
1-Bromo-3-nitrobenzene-NO₂Strongly electron-withdrawingHighest

This table is predictive and based on established electronic effects of substituents. Actual reaction rates can be influenced by steric factors and specific reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving aryl bromides. These protocols should be optimized for the specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure: [8]

  • To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 0.1-0.2 M) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, tBu₃P)[9]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a flame-dried and argon-flushed reaction vessel, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the base (1.2-2.0 mmol).

  • Add this compound (1.0 mmol).

  • Add the amine (1.1-1.5 mmol).

  • Add the anhydrous, degassed solvent (0.1-0.2 M).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-OB(OH)2R' Ar-Pd(II)(L2)-OB(OH)2R' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-OB(OH)2R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-OB(OH)2R'->Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L2)(HNR'R'')]Br [Ar-Pd(II)(L2)(HNR'R'')]Br Ar-Pd(II)(L2)-Br->[Ar-Pd(II)(L2)(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' [Ar-Pd(II)(L2)(HNR'R'')]Br->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Workflow for Computational Reactivity Studies

Computational_Workflow cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis Molecule_Build Build Reactant and Transition State Structures Geometry_Optimization Geometry Optimization (e.g., DFT) Molecule_Build->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation Frequency_Calculation->Energy_Calculation Activation_Energy Calculate Activation Energy (ΔG‡) Energy_Calculation->Activation_Energy Reaction_Energy Calculate Reaction Energy (ΔG) Energy_Calculation->Reaction_Energy Compare_Reactivities Compare with Alternative Substrates Activation_Energy->Compare_Reactivities Reaction_Energy->Compare_Reactivities

Caption: A general workflow for computational studies of chemical reactivity.

Conclusion

While direct computational and experimental data for this compound is not extensively available in the current literature, a comparative analysis based on established principles of physical organic chemistry provides valuable insights into its reactivity. The strong electron-withdrawing nature of the 3-(2,2,2-trifluoroethoxy) substituent is predicted to enhance the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, relative to unsubstituted or electron-rich bromobenzenes. The provided general experimental protocols and conceptual workflows offer a solid foundation for researchers to develop specific applications for this versatile building block. Further experimental and computational studies are encouraged to precisely quantify the reactivity of this compound and expand its utility in organic synthesis.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a chemical that requires careful handling and disposal in accordance with hazardous waste regulations. It is classified as an irritant to the skin, eyes, and respiratory system. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound.

Essential Safety and Handling Information

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound (CAS 888327-41-1). The following table summarizes key hazard and property information.

PropertyValue
CAS Number 888327-41-1
Molecular Formula C₈H₆BrF₃O
Molecular Weight 255.03 g/mol
Physical Form Liquid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protection
Signal Word Warning
GHS Pictogram GHS07: Exclamation mark

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following protocol outlines the necessary steps for its disposal.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Impermeable gloves: To prevent skin contact.

  • Safety glasses with side-shields or goggles: To protect the eyes from splashes.

  • A lab coat or impermeable protective clothing: To protect street clothes and skin.

  • Respiratory protection: A self-contained breathing apparatus should be available in case of emergency or if working in a poorly ventilated area.

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, closable, and chemically resistant container. The container must be suitable for holding halogenated organic waste.

  • Segregation: Do not mix this waste with other waste streams, particularly non-halogenated solvents, acids, or bases, unless compatibility is confirmed. Proper segregation is essential for safe and cost-effective disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated. For significant spills, evacuate the area.

  • Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.

  • Collection: Carefully scoop or sweep up the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Final Disposal
  • Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed. Chemical waste generators are responsible for the correct classification and disposal of their waste.

  • Container Management: Do not reuse empty containers that have held this chemical. They should be disposed of as unused product in accordance with regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Halogenated Organic Waste Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_procedure Follow Spill Management Protocol: - Ventilate - Contain with Absorbent - Collect and Place in Waste Container - Decontaminate Area spill_check->spill_procedure Yes store Step 3: Store Waste Container in a Cool, Well-Ventilated Area spill_check->store No spill_procedure->store contact_vendor Step 4: Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor store->contact_vendor end End: Waste Disposed of in Compliance with Regulations contact_vendor->end

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS No. 888327-41-1), a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe utilization of this compound in a laboratory setting.

Hazard Identification and Precautionary Measures:

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and corresponding precautionary measures as identified in the safety data sheet.

Hazard StatementCodePrecautionary StatementCode
Causes skin irritationH315Wear protective gloves/protective clothing/eye protection/face protection.P280
Causes serious eye irritationH319Avoid breathing dust/fume/gas/mist/vapors/spray.P261
May cause respiratory irritationH335Use only outdoors or in a well-ventilated area.P271

The GHS pictogram associated with this chemical is GHS07, indicating that it is an irritant. The signal word for this compound is "Warning".

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles or a face shield meeting ANSI Z87.1 standards.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated.Prevents skin contact, which can cause irritation.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are required. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.Protects skin from exposure.
Respiratory Protection All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not sufficient, a NIOSH/MSHA-approved respirator may be necessary.Prevents respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Operational Checks:

  • Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Prepare Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Chemical Handling (Inside a Fume Hood):

  • Weighing and Transferring: For this liquid compound, use appropriate glassware and transfer techniques, such as a syringe or pipette, to minimize the risk of splashing.

  • Performing Reactions: Conduct all reactions within the fume hood. Ensure all glassware is securely clamped and that the reaction setup is stable.

3. Decontamination:

  • Clean Glassware: Thoroughly clean all contaminated glassware using appropriate solvents and procedures.

  • Wipe Down Work Area: Decontaminate the work area within the fume hood at the end of the procedure.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_safety_equip Locate Safety Gear prep_fume_hood->prep_safety_equip prep_spill_kit Prepare Spill Kit prep_safety_equip->prep_spill_kit prep_ppe Don PPE prep_spill_kit->prep_ppe handling_weigh Weighing/Transferring prep_ppe->handling_weigh handling_reaction Performing Reaction handling_weigh->handling_reaction post_decon Decontamination handling_reaction->post_decon post_waste Waste Collection post_decon->post_waste disp_storage Store in SAA post_waste->disp_storage disp_professional Professional Disposal disp_storage->disp_professional

Caption: Safe handling workflow for this compound.

References

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